Decyl alcohol-1-14C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
153584-66-8 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
160.27 g/mol |
IUPAC Name |
(114C)decan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10+2 |
InChI Key |
MWKFXSUHUHTGQN-HRVHXUPCSA-N |
SMILES |
CCCCCCCCCCO |
Isomeric SMILES |
CCCCCCCCC[14CH2]O |
Canonical SMILES |
CCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Decyl Alcohol-1-¹⁴C for Researchers and Drug Development Professionals
Introduction: Decyl alcohol-1-¹⁴C is the radiolabeled form of decyl alcohol, a straight-chain fatty alcohol with the chemical formula C₁₀H₂₂O. The incorporation of a Carbon-14 (¹⁴C) atom at the C-1 position allows it to be used as a tracer in a variety of scientific studies, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). This guide provides a comprehensive overview of its properties, synthesis, experimental applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Core Properties and Specifications
Decyl alcohol-1-¹⁴C is a valuable tool for quantitative analysis in biological systems. Its physical and radiochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | Approximately 160.27 g/mol | [1] |
| Appearance | Clear, colorless liquid (non-radiolabeled) | |
| Odor | Sweet, fat-like (non-radiolabeled) | |
| Synonyms | (1-¹⁴C)decan-1-ol, [1-¹⁴C]Decyl alcohol | [1] |
| CAS Number | 153584-66-8 | [1] |
| Radiochemical Purity | ≥97% | |
| Specific Activity | 1.85-2.22 GBq/mmol (50-60 mCi/mmol) | |
| Radioactive Half-life | 5730 years |
Synthesis of Decyl Alcohol-1-¹⁴C
Experimental Applications and Protocols
Decyl alcohol-1-¹⁴C is primarily utilized in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace the fate of the molecule within a biological system.[2] The radioactive label allows for sensitive and quantitative detection of the parent compound and its metabolites in various tissues and excreta.
In Vitro Metabolism Studies
Objective: To investigate the metabolic fate of Decyl alcohol-1-¹⁴C using liver microsomes.
Experimental Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add Decyl alcohol-1-¹⁴C (dissolved in a suitable solvent like ethanol or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be within a relevant physiological range.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites.
-
Radioactivity in the samples can be measured using a liquid scintillation counter to determine the total amount of ¹⁴C-labeled material.
-
In Vivo Pharmacokinetic and Biodistribution Studies
Objective: To determine the absorption, distribution, and excretion of Decyl alcohol-1-¹⁴C in a relevant animal model (e.g., rats).
Experimental Protocol:
-
Animal Dosing:
-
Administer a known dose of Decyl alcohol-1-¹⁴C to the animals, typically via oral gavage or intravenous injection.
-
-
Sample Collection:
-
At predetermined time points, collect blood samples, urine, and feces.
-
At the end of the study, euthanize the animals and collect various tissues of interest (e.g., liver, adipose tissue, brain, etc.).
-
-
Sample Processing:
-
Process blood samples to separate plasma.
-
Homogenize tissue samples.
-
Measure the total radioactivity in all samples (plasma, urine, feces, and tissue homogenates) using a liquid scintillation counter.
-
-
Metabolite Profiling:
-
Pool plasma and urine samples and extract the radioactive components.
-
Analyze the extracts by radio-HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Quantify the distribution of radioactivity in different tissues.
-
Metabolic Pathways
Based on the metabolism of other long-chain fatty alcohols, Decyl alcohol-1-¹⁴C is expected to undergo oxidation to its corresponding aldehyde and then to decanoic acid. This fatty acid can then enter the fatty acid metabolism pathway, undergoing β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle.
Safety and Handling
Working with radiolabeled compounds requires strict adherence to safety protocols to minimize exposure to radiation.
| Hazard | Precaution |
| Radiation Exposure | Carbon-14 is a low-energy beta emitter; external exposure risk is low. The primary risk is from internal exposure. |
| Internal Exposure | Avoid ingestion, inhalation, and skin contact. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and appropriate gloves (double-gloving is recommended). |
| Work Area | Use a designated and properly shielded work area. Use absorbent bench liners to contain potential spills. |
| Monitoring | Regularly monitor the work area for contamination using a survey meter or wipe tests. |
| Waste Disposal | Dispose of all radioactive waste in accordance with institutional and regulatory guidelines. |
Note: Due to the limited availability of specific research data for Decyl alcohol-1-¹⁴C, the experimental protocols and metabolic pathways described are based on general knowledge of radiolabeled ADME studies and the metabolism of similar long-chain fatty alcohols. Researchers should always consult relevant literature and safety data sheets for the most accurate and up-to-date information.
References
In-Depth Technical Guide to Decyl Alcohol-1-14C: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Decyl alcohol-1-14C, a critical radiolabeled tool in metabolic research and drug development.
Core Chemical and Physical Properties
This compound is a saturated fatty alcohol with a 14C radiolabel at the C-1 position. Its physical and chemical properties are largely consistent with its non-labeled counterpart, 1-decanol. It presents as a colorless, viscous liquid with a characteristic sweet, fat-like odor. Key quantitative data for decyl alcohol are summarized in the table below, providing a reference for experimental design and interpretation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK-- |
| Molecular Weight (unlabeled) | 158.28 g/mol | --INVALID-LINK-- |
| Molecular Weight (1-14C) | ~160.27 g/mol | --INVALID-LINK-- |
| Melting Point | 5-7 °C | Sigma-Aldrich |
| Boiling Point | 220-235 °C at 1013 hPa | Sigma-Aldrich |
| Density | 0.8 g/cm³ at 20 °C | Sigma-Aldrich |
| Flash Point | 95 °C (Pensky-Martens closed cup) | Sigma-Aldrich |
| Water Solubility | Insoluble | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in ethanol, ether | --INVALID-LINK-- |
| Specific Activity | Typically 50-60 mCi/mmol | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Purification
The synthesis of this compound involves the introduction of a 14C radionuclide at the C-1 position of the decyl chain. A common synthetic strategy involves the use of a 14C-labeled one-carbon synthon, such as [14C]methyl iodide or [14C]carbon dioxide, in a multi-step chemical synthesis.
Experimental Protocol: Synthesis of [1-¹⁴C]Decanol (Illustrative)
This protocol is a generalized representation of a plausible synthetic route.
Step 1: Grignard Reagent Formation
-
Reactants: 1-Bromononane and magnesium turnings in anhydrous diethyl ether.
-
Procedure: Under an inert atmosphere (e.g., argon or nitrogen), 1-bromononane is slowly added to a suspension of magnesium turnings in anhydrous diethyl ether. The reaction is initiated with gentle heating and then proceeds exothermically. The completion of the reaction yields nonylmagnesium bromide.
Step 2: Carboxylation with [¹⁴C]CO₂
-
Reactants: Nonylmagnesium bromide and [¹⁴C]carbon dioxide.
-
Procedure: [¹⁴C]CO₂ gas, generated from a suitable precursor (e.g., Ba¹⁴CO₃ and acid), is bubbled through the Grignard reagent solution at low temperature (e.g., -78 °C). This results in the formation of the carboxylate salt of [1-¹⁴C]decanoic acid.
Step 3: Reduction to [1-¹⁴C]Decanol
-
Reactants: [1-¹⁴C]Decanoic acid and a strong reducing agent (e.g., lithium aluminum hydride - LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: The crude [1-¹⁴C]decanoic acid is carefully added to a solution of LiAlH₄ in an anhydrous ether solvent at 0 °C. The reaction mixture is then refluxed to ensure complete reduction. After quenching the excess reducing agent, an aqueous workup is performed to isolate the crude [1-¹⁴C]decanol.
Purification Protocol
Purification of the radiolabeled product is crucial to remove unreacted starting materials and byproducts.
-
Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Stationary Phase: Silica gel is commonly used for both TLC and HPLC.
-
Mobile Phase (Illustrative for TLC): A non-polar solvent system such as hexane:diethyl ether (e.g., 50:50 v/v) is effective for separating decanol from more polar or non-polar impurities.[1]
-
Detection: The purified product is identified by co-migration with an authentic, non-labeled standard of 1-decanol. The radioactivity is quantified using a radio-TLC scanner or by scraping the corresponding silica sections and performing liquid scintillation counting.
Applications in Research and Drug Development
This compound is a valuable tracer for studying lipid metabolism and the enzymatic pathways involved in fatty alcohol processing.
Metabolic Fate of Decyl Alcohol
In biological systems, fatty alcohols are primarily metabolized through oxidation to fatty aldehydes and subsequently to fatty acids. These fatty acids can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.
The metabolic pathway of decyl alcohol is depicted in the following diagram:
Caption: Metabolic pathway of this compound.
Experimental Workflow: Acyl-CoA Synthetase Activity Assay
This compound can be used to assess the activity of long-chain acyl-CoA synthetases (ACSL), enzymes that activate fatty acids for subsequent metabolism.
The following diagram illustrates a typical experimental workflow for an ACSL assay using [1-¹⁴C]decanol as a precursor.
Caption: Workflow for Acyl-CoA Synthetase assay.
Detailed Experimental Protocol: Acyl-CoA Synthetase Assay
-
Preparation of [1-¹⁴C]Decanoic Acid:
-
Incubate [1-¹⁴C]Decanol with a commercially available mixture of alcohol dehydrogenase and aldehyde dehydrogenase in the presence of NAD⁺.
-
Monitor the conversion to [1-¹⁴C]decanoic acid by TLC.
-
Purify the resulting fatty acid using preparative TLC or HPLC.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, Coenzyme A, and MgCl₂.
-
Add the cell lysate or purified ACSL enzyme to the reaction mixture.
-
Initiate the reaction by adding the purified [1-¹⁴C]decanoic acid.
-
Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
Separate the lipid phase containing the [1-¹⁴C]decanoyl-CoA from the aqueous phase.
-
Spot the lipid extract on a silica TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Identify the spot corresponding to decanoyl-CoA by co-migration with a standard.
-
Quantify the radioactivity in the decanoyl-CoA spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting.[2]
-
Safety and Handling
This compound is a radioactive material and must be handled with appropriate safety precautions in a licensed facility. Users should be trained in the safe handling of radioisotopes and follow all institutional and regulatory guidelines. Personal protective equipment, including gloves and lab coats, is mandatory. All waste containing the radioisotope must be disposed of according to radioactive waste management protocols.
Conclusion
This compound is an indispensable tool for researchers investigating fatty alcohol and lipid metabolism. Its use as a tracer provides invaluable insights into the kinetics and regulation of metabolic pathways, making it a cornerstone of research in drug development, biochemistry, and molecular biology. The protocols and data presented in this guide offer a foundation for the effective and safe utilization of this important radiolabeled compound.
References
Commercial Suppliers and In-Depth Technical Guide to Radiolabeled Decyl Alcohol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available radiolabeled decyl alcohol, focusing on its application in scientific research. This document is intended to assist researchers in sourcing these critical compounds and to provide detailed methodologies for their use in experimental settings.
Introduction to Radiolabeled Decyl Alcohol
Radiolabeled decyl alcohol, a ten-carbon fatty alcohol containing a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H), is a valuable tool in a variety of research fields, particularly in dermatology, pharmacology, and toxicology. Its use allows for the sensitive and specific tracking of the absorption, distribution, metabolism, and excretion (ADME) of decyl alcohol and related fatty alcohols in biological systems. This is crucial for understanding the biochemical pathways these molecules participate in and their roles in both normal physiological processes and in the pathophysiology of certain diseases.
Commercial Suppliers of [1-14C]Decyl Alcohol
Several companies specialize in the synthesis and supply of radiolabeled compounds for research purposes. Below is a summary of identified commercial suppliers for [1-¹⁴C]decyl alcohol. Researchers are advised to contact the suppliers directly for the most current product specifications, pricing, and availability.
| Supplier | Product Name | CAS Number | Specific Activity | Solvent | Additional Information |
| Parchem | Decyl alcohol-1-14C[1] | 20592-10-3 | Not specified | Not specified | Specialty chemical supplier. |
| Hartmann Analytic | Decyl alcohol [1-14C] | Not specified | 50-60 mCi/mmol | Ethanol | Exclusive supplier noted on their website. |
| American Radiolabeled Chemicals, Inc. (ARC) | Decyl alcohol [1-14C] | Not specified | 50-60 mCi/mmol[2] | Ethanol[2] | Distributed by companies like CliniSciences. |
Note: This table is based on publicly available information and may not be exhaustive. Radiochemical purity, lot-to-lot variability, and other quality control parameters should be confirmed with the supplier prior to purchase.
Key Experimental Protocol: In Vitro Metabolism of [1-14C]Decyl Alcohol in Cultured Human Keratinocytes
This protocol is adapted from studies on the metabolism of long-chain fatty alcohols in skin cells and is designed to assess the metabolic fate of [1-¹⁴C]decyl alcohol in cultured human keratinocytes. This is particularly relevant for research in dermatology and skin biology.
Objective: To determine the metabolic products of [1-¹⁴C]decyl alcohol in cultured human keratinocytes.
Materials:
-
[1-¹⁴C]Decyl alcohol in ethanol
-
Cultured human keratinocytes
-
Keratinocyte growth medium
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
TLC solvents (e.g., hexane:diethyl ether:acetic acid)
-
Iodine vapor for visualization
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Cell Culture and Treatment:
-
Culture human keratinocytes to near confluency in appropriate flasks.
-
Prepare a working solution of [1-¹⁴C]decyl alcohol in the keratinocyte growth medium. The final concentration and specific activity should be optimized based on preliminary experiments.
-
Remove the existing medium from the cells and incubate them with the medium containing [1-¹⁴C]decyl alcohol for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, wash the cells three times with ice-cold PBS to remove any unincorporated radiolabel.
-
Harvest the cells by scraping them into PBS.
-
Pellet the cells by centrifugation.
-
Extract the total lipids from the cell pellet using a suitable solvent system, such as a chloroform:methanol mixture.
-
-
Analysis of Radiolabeled Lipids by TLC:
-
Concentrate the lipid extract under a stream of nitrogen.
-
Spot the concentrated lipid extract onto a TLC plate.
-
Develop the TLC plate using a solvent system capable of separating different lipid classes (e.g., fatty alcohols, fatty acids, wax esters, triglycerides).
-
Visualize the separated lipid spots using iodine vapor.
-
Scrape the silica gel from the areas corresponding to the visualized lipid spots into separate scintillation vials.
-
-
Quantification of Radioactivity:
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the percentage of the total radioactivity incorporated into each lipid class to determine the metabolic fate of the [1-¹⁴C]decyl alcohol.
-
Visualization of Key Pathways and Workflows
Experimental Workflow for [1-14C]Decyl Alcohol Metabolism Study
The following diagram illustrates the general workflow for an in vitro experiment studying the metabolism of radiolabeled decyl alcohol.
Metabolic Pathway of Fatty Alcohols in the Epidermis
The primary metabolic pathway for fatty alcohols in the skin is the "fatty alcohol cycle". This pathway is crucial for maintaining the integrity of the skin barrier.[3] A defect in this pathway, as seen in Sjögren-Larsson syndrome, leads to an accumulation of fatty alcohols and aldehydes, impairing the formation of the stratum corneum and resulting in ichthyosis.[3][4]
Hypothetical Signaling Pathway Influenced by Fatty Alcohol Metabolism
While the direct signaling roles of decyl alcohol are not extensively characterized, its metabolites, particularly fatty acids, are known to influence various signaling pathways. For instance, fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. A disruption in decyl alcohol metabolism could, therefore, indirectly affect these signaling cascades.
Conclusion
Radiolabeled decyl alcohol is an indispensable tool for researchers investigating lipid metabolism and its role in health and disease. This guide provides a starting point for sourcing this compound and offers a foundational experimental protocol. The provided diagrams of the experimental workflow and metabolic pathway serve to visually conceptualize the key processes involved in research utilizing radiolabeled decyl alcohol. It is anticipated that the information contained within this guide will facilitate further discoveries in the field of lipid biology.
References
- 1. parchem.com [parchem.com]
- 2. CliniSciences [clinisciences.com]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Specific Activity Determination of Decyl Alcohol-1-14C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Decyl alcohol-1-14C and the detailed methodologies for determining its specific activity, a critical parameter for its application in metabolic and drug development studies.
Introduction
This compound is a radiolabeled long-chain fatty alcohol utilized as a tracer in various biological and chemical research areas. Its primary application lies in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug discovery and development. The carbon-14 isotope at the C-1 position allows for sensitive and quantitative tracking of the molecule and its metabolites in complex biological systems. Accurate determination of its specific activity is paramount for ensuring the reliability and reproducibility of experimental results.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reduction of its corresponding carboxylic acid, Decanoic acid-1-14C. This process involves the conversion of the carboxyl group to a primary alcohol.
Synthesis Pathway
The synthesis proceeds via the reduction of the carbonyl carbon of Decanoic acid-1-14C. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically employed for this transformation.
Experimental Protocol: Synthesis
Materials:
-
Decanoic acid-1-14C
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Sulfuric Acid (H₂SO₄), 10% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.
-
Addition of Precursor: Dissolve Decanoic acid-1-14C in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for 2-4 hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the slow addition of a 10% sulfuric acid solution until a clear solution is formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Determination of Specific Activity
The specific activity of this compound, typically expressed in millicuries per millimole (mCi/mmol) or gigabecquerels per millimole (GBq/mmol), is a measure of the amount of radioactivity per unit amount of the substance. Its determination involves two key measurements: the radioactivity of the sample and the total mass or molar amount of the compound.
Quantitative Data
| Parameter | Typical Value | Unit |
| Specific Activity | 50 - 60 | mCi/mmol |
| Storage Solution | Ethanol | - |
| Concentration | 0.1 | mCi/ml |
Experimental Workflow for Specific Activity Determination
The workflow involves measuring the radioactivity via Liquid Scintillation Counting (LSC) and quantifying the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a calibrated standard curve.
Experimental Protocol: Specific Activity Measurement
3.3.1. Radioactivity Measurement by Liquid Scintillation Counting (LSC)
Materials:
-
Liquid Scintillation Counter
-
Scintillation vials (20 ml, low-potassium glass)
-
Scintillation cocktail (e.g., Ultima Gold™)
-
Micropipettes
Procedure:
-
Sample Preparation: Accurately pipette a known volume (e.g., 10-100 µL) of the this compound solution into a scintillation vial.
-
Addition of Scintillation Cocktail: Add an appropriate volume (e.g., 10 mL) of the scintillation cocktail to the vial.
-
Equilibration: Cap the vial, mix thoroughly, and allow it to equilibrate in the dark at room temperature for at least 30 minutes to minimize chemiluminescence.
-
Counting: Place the vial in the liquid scintillation counter and count for a sufficient time to obtain statistically significant data (e.g., 10 minutes). The instrument will report the counts per minute (CPM).
-
Quench Correction: The counter will use an internal or external standard to determine the counting efficiency and correct for quenching, providing the disintegrations per minute (DPM).
3.3.2. Concentration Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column for long-chain alcohol analysis (e.g., DB-5ms)
-
High-purity non-radiolabeled Decyl alcohol standard
-
Volumetric flasks and micropipettes
-
Suitable solvent (e.g., ethanol or hexane)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of non-radiolabeled Decyl alcohol of known concentrations in the chosen solvent.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Calibration Curve Generation: Inject a fixed volume (e.g., 1 µL) of each standard solution into the GC-MS. Record the peak area of the Decyl alcohol peak. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Prepare a suitable dilution of the this compound solution and inject it into the GC-MS under the same conditions as the standards.
-
Concentration Calculation: Determine the peak area for Decyl alcohol in the sample chromatogram and use the calibration curve to calculate its concentration.
Calculation of Specific Activity
Specific Activity (mCi/mmol) = (DPM of sample / 2.22 x 10⁹ DPM/mCi) / (Concentration (mol/L) x Volume of sample (L))
Applications in Research and Drug Development
The use of this compound with a well-characterized specific activity is crucial in several research applications:
-
Metabolic Fate Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the alcohol and its potential metabolites.
-
Environmental Fate Studies: Investigating the biodegradation and environmental persistence of long-chain alcohols.
-
Enzyme Assays: Serving as a substrate for enzymes involved in fatty alcohol metabolism.
By providing a reliable means of quantification, this compound allows researchers to gain critical insights into the biological and chemical behavior of this class of compounds, thereby supporting the development of safer and more effective pharmaceuticals and consumer products.
Purity Analysis of 14C Labeled Decyl Alcohol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the methodologies for determining the chemical and radiochemical purity of 14C labeled decyl alcohol. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure the quality and reliability of 14C-decanol for research and development purposes.
Introduction
The accurate assessment of purity for radiolabeled compounds is critical for the integrity of experimental data in pharmaceutical development and metabolic studies. For 14C labeled decyl alcohol, it is essential to quantify both the chemical purity (the proportion of decyl alcohol, both labeled and unlabeled) and the radiochemical purity (the proportion of radioactivity corresponding to the 14C-decanol form). This guide details the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with appropriate detection methods.
Analytical Techniques and Methodologies
The purity analysis of 14C labeled decyl alcohol necessitates a combination of chromatographic separation and sensitive detection techniques to differentiate the target compound from any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. When coupled with a radioactivity detector, it becomes a powerful tool for assessing radiochemical purity.
Experimental Protocol: HPLC with UV and Radiometric Detection
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
UV-Vis detector.
-
In-line radioactivity detector (e.g., flow scintillation analyzer).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or a column specifically designed for aliphatic alcohols, such as the Shodex ODP-50 6D.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
UV Detector: Wavelength set to a region of low absorbance for decyl alcohol (e.g., 210 nm) to primarily detect UV-active impurities.
-
Radioactivity Detector: Equipped with a suitable scintillator for 14C detection.
-
-
Sample Preparation:
-
Dissolve the 14C labeled decyl alcohol in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The chemical purity is determined by integrating the peak areas in the UV chromatogram.
-
The radiochemical purity is determined by integrating the peak areas in the radio-chromatogram. The percentage of radiochemical purity is calculated as the ratio of the 14C-decanol peak area to the total radioactive peak area.
-
Gas Chromatography (GC)
GC is highly suitable for the analysis of volatile compounds like decyl alcohol. Coupling GC with a Flame Ionization Detector (FID) for chemical purity and a mass spectrometer (MS) for structural confirmation and identification of impurities is a common approach. For radiochemical purity, the effluent from the GC column can be directed to a radioactivity detector.
Experimental Protocol: GC with FID/MS and Radiometric Detection
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Flame Ionization Detector (FID).
-
Mass Spectrometer (MS) (optional but recommended for impurity identification).
-
Effluent splitter to direct a portion of the column flow to a radioactivity detector (e.g., a gas-phase proportional counter or a system that combusts the effluent to 14CO2 for scintillation counting).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as one coated with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a methyl silicone polymer (e.g., SE-30).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature:
-
FID: 250 °C.
-
MS Transfer Line: 230 °C.
-
-
-
Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, decyl alcohol can be derivatized to a less polar form. Common derivatizing agents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether.
-
Trifluoroacetic anhydride (TFAA): Forms a trifluoroacetate (TFA) ester.
-
Derivatization Procedure: To a small vial containing a dried aliquot of the sample, add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes.
-
-
Sample Preparation:
-
Dilute the 14C labeled decyl alcohol in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is performed, the reaction mixture can often be injected directly.
-
-
Data Analysis:
-
Chemical purity is determined from the FID chromatogram by calculating the area percentage of the decyl alcohol peak relative to all other peaks.
-
Radiochemical purity is determined by the radioactivity detector, calculating the percentage of radioactivity associated with the decyl alcohol peak.
-
Data Presentation
Quantitative data from the purity analyses should be summarized in clear and concise tables for easy comparison and reporting.
Table 1: HPLC Purity Analysis Data for 14C Labeled Decyl Alcohol
| Parameter | Result |
| Chemical Purity (UV) | |
| Retention Time of Decyl Alcohol | e.g., 12.5 min |
| Peak Area of Decyl Alcohol | e.g., 98.5% |
| Known Impurity 1 | e.g., 0.8% (at RT 10.2 min) |
| Unknown Impurities | e.g., 0.7% (total) |
| Radiochemical Purity (Radio) | |
| Retention Time of 14C-Decanol | e.g., 12.5 min |
| Peak Area of 14C-Decanol | e.g., 99.2% |
| Radiochemical Impurity 1 | e.g., 0.5% (at RT 9.8 min) |
| Other Radioactive Peaks | e.g., 0.3% (total) |
Table 2: GC Purity Analysis Data for 14C Labeled Decyl Alcohol
| Parameter | Result |
| Chemical Purity (FID) | |
| Retention Time of Decyl Alcohol | e.g., 8.3 min |
| Peak Area of Decyl Alcohol | e.g., 99.1% |
| Known Impurity 1 | e.g., 0.6% (at RT 7.1 min) |
| Unknown Impurities | e.g., 0.3% (total) |
| Radiochemical Purity (Radio) | |
| Retention Time of 14C-Decanol | e.g., 8.3 min |
| Peak Area of 14C-Decanol | e.g., 99.5% |
| Radiochemical Impurity 1 | e.g., 0.3% (at RT 6.9 min) |
| Other Radioactive Peaks | e.g., 0.2% (total) |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.
Caption: Workflow for HPLC Purity Analysis of 14C-Decanol.
Caption: Workflow for GC Purity Analysis of 14C-Decanol.
Conclusion
The purity of 14C labeled decyl alcohol must be rigorously assessed to ensure the validity of research outcomes. This guide provides detailed protocols for both HPLC and GC-based methods, which are the industry standards for such analyses. By following these methodologies, researchers can confidently determine the chemical and radiochemical purity of their labeled compounds, thereby ensuring the quality and reproducibility of their scientific investigations. The choice between HPLC and GC will depend on the specific impurities expected and the available instrumentation. In many cases, employing both techniques provides a more comprehensive purity profile.
Material Safety Data Sheet: Decyl alcohol-1-14C
An in-depth technical guide on the material safety of Decyl alcohol-1-14C, intended for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the safety, handling, and toxicological properties of this compound. While specific safety data for the radiolabeled compound is limited, the information presented here is primarily based on the well-documented properties of non-radiolabeled n-decanol (1-decanol), supplemented with specific data for the carbon-14 labeled variant where available.
Chemical Identification and Physical Properties
Decyl alcohol, also known as 1-decanol, is a straight-chain fatty alcohol.[1] The "-1-14C" designation indicates that the carbon-14 isotope is located at the first carbon position.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C10H22O | [2][3][4] |
| Molecular Weight | 158.28 g/mol | [3][5][6] |
| Appearance | Colorless viscous liquid | [1][2][3] |
| Odor | Sweet, fat-like, characteristic odor | [1][3] |
| Melting Point | 5-7 °C (41-44.6 °F) | [2][4] |
| Boiling Point | 229-232 °C (444.2-450 °F) | [2][4] |
| Density | 0.829 g/mL at 25 °C | [2] |
| Flash Point | 82 °C (179.6 °F) Closed Cup; 180 °F Open Cup | [2][4][5] |
| Autoignition Temperature | 288 °C (550 °F) | [4][7] |
| Water Solubility | Insoluble | [1][2][3] |
| Solubility in Other Solvents | Soluble in ethanol, ether, benzene, acetic acid, and petroleum ether. | [2] |
| Vapor Pressure | 0.0085 mm Hg at 25 °C | [6] |
| Vapor Density | 5.46 (air=1) | [6] |
| log Pow (Octanol/Water Partition Coefficient) | 4.23 (calculated) | [7] |
Radiological Information
For the radiolabeled form, specific handling precautions related to radioactivity must be observed in addition to the standard chemical safety measures.
Table 2: Radiological Data for this compound
| Property | Value | Source |
| Specific Activity | 50-60 mCi/mmol | [8] |
| Concentration | 0.1 mCi/ml | [8] |
| Solvent | Ethanol | [8] |
| Storage Temperature | 2-8°C | [8] |
Hazard Identification and Toxicology
Decyl alcohol is classified as a combustible liquid and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation and can be harmful if swallowed and enters airways.[4]
Table 3: Toxicological Information
| Hazard | Description | Source |
| Eye Irritation | Causes serious eye irritation. Symptoms can include redness, stinging, tearing, and blurred vision.[6][9][10] | |
| Skin Irritation | Causes skin irritation. Prolonged contact can lead to dermatitis as it defats the skin.[6][11] | |
| Inhalation | May cause respiratory tract irritation.[4][6] High concentrations of vapor may lead to central nervous system depression.[6][11] | |
| Ingestion | May be fatal if swallowed and enters airways due to aspiration hazard.[4] Can cause gastrointestinal irritation with symptoms like nausea and vomiting.[6] | |
| Aquatic Toxicity | Toxic to aquatic organisms, with long-lasting effects.[9][11] | |
| Chronic Effects | Prolonged or repeated skin contact may cause dermatitis.[6] |
NFPA Hazard Classification:
-
Health Hazard (Blue): 0
-
Flammability (Red): 2
-
Instability (Yellow): 0
(Source: CAMEO Chemicals[5])
Experimental Protocols & Handling
While specific experimental protocols for this compound are not publicly available, general safe handling procedures for this chemical are well-documented. All work with the radiolabeled compound must be conducted in compliance with institutional and national regulations for radioactive materials.
Recommended Handling Procedures:
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation to keep airborne concentrations low.[6][11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4][6] Keep containers tightly closed.[4] Recommended storage for the radiolabeled form is 2-8°C.[8]
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[11]
Spill & Emergency Procedures:
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[9][12]
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: Use inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Personal Protection: Wear appropriate PPE during cleanup.[4]
-
Disposal: Collect spilled material and absorbent into a suitable, sealed container for disposal as hazardous waste.[4][11] Do not allow the chemical to enter drains or waterways.[4]
Visualized Workflow: Hazard Response
The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.
Caption: First aid response workflow for this compound exposure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. CDC - 1-DECANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. DECANOL-1-14C [amp.chemicalbook.com]
- 9. vigon.com [vigon.com]
- 10. fishersci.it [fishersci.it]
- 11. ICSC 1490 - 1-DECANOL [inchem.org]
- 12. fishersci.com [fishersci.com]
The Natural Occurrence of Decyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of decyl alcohol (1-decanol), a straight-chain fatty alcohol with significant applications in the fragrance, chemical, and pharmaceutical industries. This document details its presence in various natural sources, outlines methodologies for its extraction and quantification, and describes its biosynthetic pathways.
Natural Distribution of Decyl Alcohol
Decyl alcohol is found in a variety of natural sources, including plants, microorganisms, and insects. While not typically present in high concentrations, its contribution to the chemical profile of these organisms is significant.
Occurrence in the Plant Kingdom
Decyl alcohol is a volatile organic compound contributing to the aroma of many plants. It is a constituent of numerous essential oils and is found in various parts of the plant, including flowers, fruits, and seeds.
-
Citrus Fruits: Decyl alcohol has been identified as a minor component in the essential oils of citrus fruits, such as sweet orange (Citrus sinensis). Its concentration can vary depending on the cultivar and the extraction method used.[1][2]
-
Ambrette Seeds: The seeds of the ambrette plant (Abelmoschus moschatus) are a notable source of decyl alcohol. The essential oil extracted from these seeds contains decyl alcohol, contributing to its characteristic musky aroma.
-
Apples: As a volatile compound, decyl alcohol is present in the aroma profile of apples (Malus domestica).[3] Its concentration can differ among various apple cultivars.
-
Raspberries: Decyl alcohol has also been identified in the complex mixture of volatile compounds that constitute the characteristic aroma of raspberries (Rubus idaeus).[4][5]
Microbial Production
Certain microorganisms are capable of producing decyl alcohol. This has led to research into engineered microbial systems for the industrial production of this valuable chemical.
-
Escherichia coli : Wild-type E. coli has been shown to naturally produce small amounts of 1-decanol.[6][7] Metabolic engineering strategies have been successfully employed to significantly enhance the production of 1-decanol in E. coli, demonstrating the potential for microbial fermentation as a sustainable production method.[8]
Role in the Animal Kingdom
In insects, decyl alcohol can function as a pheromone, a chemical substance used for communication.
-
Insect Pheromones: Fatty alcohols, including decyl alcohol, are components of sex pheromones in some moth species. These pheromones play a crucial role in mating behavior.
Quantitative Data on Decyl Alcohol Occurrence
The concentration of decyl alcohol in natural sources can vary significantly. The following table summarizes available quantitative data.
| Natural Source | Scientific Name | Part Analyzed | Concentration of Decyl Alcohol | Reference(s) |
| Ambrette Seed Oil | Abelmoschus moschatus | Seed Essential Oil | 0.60% | [9] |
| Sweet Orange | Citrus sinensis | Peel Essential Oil | Trace amounts; varies by cultivar | [1] |
| Apple | Malus domestica | Fruit Volatiles | Minor component; varies by cultivar | [3] |
| Raspberry | Rubus idaeus | Fruit Volatiles | Minor component | [4] |
| Escherichia coli (Wild Type) | Escherichia coli | Culture Broth | 23.6 to 148 ng/mL | [6] |
| Escherichia coli (Engineered) | Escherichia coli | Culture Broth | Up to 10.05 g/L | [8] |
Experimental Protocols
This section details the methodologies for the extraction, identification, and quantification of decyl alcohol from natural sources.
Extraction of Decyl Alcohol from Plant Material
This method is suitable for the extraction of volatile compounds, including decyl alcohol, from the peels of citrus fruits.[10][11][12][13]
Materials:
-
Fresh citrus peels (e.g., sweet orange)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Wash the citrus fruit thoroughly and peel it. The flavedo (the colored outer part of the peel) contains the highest concentration of essential oils.
-
Cut the peels into small pieces to increase the surface area for extraction.
-
Place the prepared peels into the biomass flask of the steam distillation apparatus.
-
Add distilled water to the boiling flask and heat it to generate steam.
-
Pass the steam through the biomass flask. The steam will vaporize the volatile compounds from the peels.
-
The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase).
-
Separate the essential oil layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at a low temperature.
This method is effective for extracting oils from seeds and is suitable for compounds that are less volatile or present in a solid matrix.[14][15][16][17]
Materials:
-
Ambrette seeds, ground
-
Hexane or ethanol (solvent)
-
Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Thimble (cellulose)
-
Rotary evaporator
Procedure:
-
Grind the ambrette seeds to a fine powder to increase the extraction efficiency.
-
Place the ground seed powder into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (hexane or ethanol).
-
Assemble the Soxhlet apparatus and connect it to a condenser and a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip onto the sample in the thimble.
-
The solvent will fill the extractor and extract the soluble compounds from the seeds.
-
Once the extractor is full, the solvent containing the extracted oil will siphon back into the round-bottom flask.
-
This process is repeated for several hours to ensure complete extraction.
-
After extraction, the solvent in the round-bottom flask, now containing the ambrette seed oil, is concentrated using a rotary evaporator to remove the solvent.
-
The resulting concentrated oil can then be further analyzed.
Analysis of Volatile Compounds from Apples
This is a solvent-free technique used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from the headspace of a sample.[18][19][20]
Materials:
-
Apple sample, cut into small pieces
-
SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS coating)
-
Gas-tight vial with a septum
-
Heater-stirrer or water bath
-
GC-MS system
Procedure:
-
Cut a fresh apple into small, uniform pieces.
-
Place a known weight of the apple pieces into a gas-tight vial and seal it with a septum.
-
Equilibrate the vial at a specific temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to accumulate in the headspace.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum. The volatile compounds will adsorb onto the fiber coating.
-
Keep the fiber exposed for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
After extraction, retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a complex mixture.[21][22][23]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: Identification of decyl alcohol is achieved by comparing its mass spectrum and retention time with those of an authentic standard and by matching the mass spectrum with a library database (e.g., NIST). Quantification is performed by creating a calibration curve using standards of known concentrations and an internal standard.
Biosynthetic Pathways of Decyl Alcohol
The biosynthesis of decyl alcohol originates from the fatty acid synthesis pathway.
Biosynthesis in Escherichia coli (Engineered Pathway)
In engineered E. coli, 1-decanol can be produced via the reverse β-oxidation (rBOX) pathway. This pathway essentially reverses the process of fatty acid degradation.
Caption: Engineered pathway for 1-decanol biosynthesis in E. coli via reverse β-oxidation.
Generalised Biosynthesis in Plants
In plants, fatty alcohols are synthesized from fatty acids, which are produced in the plastids. The pathway involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) intermediate.
Caption: Generalised pathway for 1-decanol biosynthesis in plants from fatty acid precursors.
Conclusion
Decyl alcohol is a naturally occurring fatty alcohol found across different biological kingdoms, from the aromatic components of plants to the metabolic products of microorganisms. Understanding its natural distribution, developing robust methods for its extraction and quantification, and elucidating its biosynthetic pathways are crucial for its sustainable production and for harnessing its potential in various industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Citrus sinensis Essential Oils an Innovative Antioxidant and Antipathogenic Dual Strategy in Food Preservation against Spoliage Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of the long-chain alcohols octanol, decanol, and dodecanol by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering Escherichia coli for selective 1-decanol production using the reverse β-oxidation (rBOX) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Typical G.C. analysis [thegoodscentscompany.com]
- 10. ijtra.com [ijtra.com]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. EXTRACTION OF OIL FROM ORANGE PEEL BY STEAM DISTILATION | IJSREM Journal [ijsrem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Solid phase microextraction for quantitative headspace sampling of apple volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS [mdpi.com]
- 20. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Spectroscopic and Thermooxidative Analysis of Organic Okra Oil and Seeds from Abelmoschus esculentus - PMC [pmc.ncbi.nlm.nih.gov]
Role of decyl alcohol in surfactant production
An In-depth Technical Guide on the Core Role of Decyl Alcohol in Surfactant Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decyl alcohol, a ten-carbon primary fatty alcohol, serves as a critical building block in the synthesis of a diverse array of surfactants. Its C10 hydrophobic chain provides a balanced amphiphilic character to the resulting surfactant molecules, making them suitable for a wide range of applications, from industrial and household cleaning to specialized roles in pharmaceutical and personal care formulations. This technical guide provides a comprehensive overview of the role of decyl alcohol in the production of non-ionic, anionic, cationic, and amphoteric surfactants. It includes detailed experimental protocols for the synthesis of key decyl alcohol-derived surfactants, quantitative data on their physicochemical properties, and visual representations of synthetic pathways to aid in research and development.
Introduction to Decyl Alcohol in Surfactant Chemistry
Decyl alcohol (1-decanol) is a linear fatty alcohol with the chemical formula C₁₀H₂₂O.[1][2][3][4] Its molecular structure, featuring a reactive hydroxyl group and a ten-carbon alkyl chain, makes it an ideal hydrophobic starting material for surfactant synthesis.[1][4] The length of this alkyl chain imparts desirable properties such as effective surface tension reduction, emulsification, and detergency in the final surfactant products.[3][5]
Decyl alcohol is a versatile precursor for all four major classes of surfactants:
-
Non-ionic surfactants: These are the most common type of surfactants derived from decyl alcohol, including alcohol ethoxylates and alkyl polyglucosides. They are valued for their mildness, excellent cleaning performance, and compatibility with other surfactant types.[1][4]
-
Anionic surfactants: By introducing a negatively charged head group, highly effective detergents and foaming agents like sodium decyl sulfate can be produced.[1][4]
-
Cationic surfactants: These surfactants, which carry a positive charge, are synthesized for applications requiring antimicrobial properties and surface substantivity, such as in fabric softeners and biocidal formulations.
-
Amphoteric surfactants: Possessing both positive and negative charges, these surfactants (e.g., decyl betaine) are known for their mildness and are often used in personal care products.[6]
The application of decyl alcohol-derived surfactants is expanding, with significant research interest in their use in drug delivery systems, where their biocompatibility and ability to form stable microemulsions and vesicles are highly valued.[7]
Synthesis of Surfactants from Decyl Alcohol
The synthesis of various surfactant classes from decyl alcohol involves distinct chemical pathways, each tailored to introduce the desired hydrophilic head group.
Non-ionic Surfactants
Decyl alcohol ethoxylates are produced through the ethoxylation of decyl alcohol, where ethylene oxide is added to the alcohol in the presence of a catalyst. The number of ethylene oxide units can be controlled to achieve a desired hydrophilic-lipophilic balance (HLB).
Decyl glucoside is a mild, biodegradable surfactant synthesized via the Fischer glycosylation reaction between decyl alcohol and glucose.[8] This "green" synthesis route, utilizing renewable resources, has made decyl glucoside a popular choice in natural and eco-friendly formulations.[6][9][10][11]
Anionic Surfactants
Sodium decyl sulfate is produced by the sulfation of decyl alcohol, followed by neutralization. Chlorosulfonic acid or sulfur trioxide are common sulfating agents.[12][13]
Cationic Surfactants
This quaternary ammonium compound can be synthesized from decyl bromide (derived from decyl alcohol) and dimethylamine.
Amphoteric Surfactants
Decyl betaine can be synthesized from N,N-dimethyldecanamine, which is itself derived from decylamine. The tertiary amine is reacted with a carboxylating agent to introduce the zwitterionic head group.
Quantitative Data of Decyl Alcohol-Based Surfactants
The performance of a surfactant is dictated by its physicochemical properties. The following tables summarize key quantitative data for various surfactants derived from decyl alcohol.
| Surfactant Type | Specific Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | HLB Value |
| Non-ionic | Decyl Glucoside | 2.2 | ~26-29 | 13-15[14] |
| Deceth-3 (DAE-3) | ~0.3-0.5 | ~28-30 | 9.6[15] | |
| Deceth-6 (DAE-6) | ~0.5-0.7 | ~30-32 | 12.7[15] | |
| Deceth-8 (DAE-8) | ~0.8-1.0 | ~33-35 | - | |
| Anionic | Sodium Decyl Sulfate | 8.0-9.0 | ~38-40 | ~40 |
| Cationic | Didecyldimethylammonium Bromide | ~1.0-1.5 | ~34-36 | - |
| Amphoteric | Decyl Betaine | ~3.0-4.0 | ~32-34 | - |
Experimental Protocols
The following are detailed methodologies for the laboratory-scale synthesis of representative surfactants from each class, starting from decyl alcohol.
Synthesis of Decyl Glucoside (Non-ionic)
This protocol is based on the direct Fischer glycosylation method.
Materials:
-
D-glucose (anhydrous)
-
Decyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Activated carbon
-
Filtration setup
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a vacuum line, charge decyl alcohol and D-glucose in a molar ratio of 4:1.
-
Add p-toluenesulfonic acid as a catalyst, typically 1-2% by weight of the reactants.
-
Heat the mixture to 110-120°C under vacuum. The vacuum helps to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Maintain the reaction for 4-6 hours, monitoring the disappearance of glucose.
-
Cool the reaction mixture to 80-90°C and neutralize the catalyst with a sodium hydroxide solution to a pH of 7-8.
-
For purification, add activated carbon to the mixture and stir for 30 minutes to decolorize the product.
-
Filter the hot mixture to remove the activated carbon and any solid impurities.
-
The excess decyl alcohol can be removed by vacuum distillation to yield the final decyl glucoside product.
Synthesis of Sodium Decyl Sulfate (Anionic)
This protocol utilizes chlorosulfonic acid as the sulfating agent.[16][17]
Materials:
-
Decyl alcohol
-
Sodium hydroxide solution
-
Inert solvent (e.g., dichloromethane)
-
Dry nitrogen or air supply
Procedure:
-
In a jacketed reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, dissolve decyl alcohol in an inert solvent like dichloromethane.
-
Cool the solution to 0-5°C using a circulating bath.
-
Slowly add chlorosulfonic acid (1.05 equivalents) dropwise to the alcohol solution while maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.[17]
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.
-
Sparge the mixture with dry nitrogen or air to remove residual HCl.[16]
-
Neutralize the resulting decyl sulfuric acid by slowly adding it to a cooled sodium hydroxide solution until the pH is between 7 and 8.
-
The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an ethanol/water mixture to yield sodium decyl sulfate.
Synthesis of Didecyldimethylammonium Bromide (Cationic)
This protocol involves a two-step process starting from decyl alcohol.
Step 1: Synthesis of Decyl Bromide
-
React decyl alcohol with hydrobromic acid in the presence of a sulfuric acid catalyst.
-
Purify the resulting decyl bromide by distillation.
Step 2: Quaternization
-
In a pressure reactor, charge decyl bromide and an aqueous solution of dimethylamine.
-
Heat the mixture to 90-100°C. The reaction is carried out under pressure due to the volatility of dimethylamine.
-
After 4-6 hours, cool the reactor and transfer the contents.
-
Purify the product by recrystallization to obtain didecyldimethylammonium bromide.
Synthesis of Decyl Betaine (Amphoteric)
This synthesis involves the quaternization of an intermediate tertiary amine.[18]
Step 1: Synthesis of N,N-dimethyldecanamine
-
React decylamine with formic acid and formaldehyde (Eschweiler-Clarke reaction) to produce N,N-dimethyldecanamine.
-
Purify the tertiary amine by distillation.
Step 2: Betainization
-
In a reaction vessel, dissolve sodium chloroacetate in water.
-
Add N,N-dimethyldecanamine to the solution.
-
Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction for the consumption of the tertiary amine.
-
The resulting solution of decyl betaine can be used as is or purified further by chromatographic methods.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis of different classes of surfactants from decyl alcohol.
Caption: General synthetic pathways for different surfactant classes from decyl alcohol.
Caption: Experimental workflow for the synthesis of Decyl Glucoside.
Conclusion
Decyl alcohol is a cornerstone raw material in the surfactant industry, offering a versatile platform for the synthesis of a wide range of surface-active agents. Its C10 alkyl chain provides a desirable balance of hydrophobicity and hydrophilicity in the resulting surfactants, leading to effective performance in various applications. The ability to produce non-ionic, anionic, cationic, and amphoteric surfactants from this single precursor highlights its importance. For researchers and drug development professionals, understanding the synthesis and properties of decyl alcohol-derived surfactants is crucial for the design of novel formulations with tailored functionalities, from advanced cleaning products to sophisticated drug delivery systems. The move towards greener and more sustainable synthesis routes, such as the Fischer glycosylation for decyl glucoside, further enhances the appeal of decyl alcohol as a key ingredient in modern surfactant chemistry.
References
- 1. DECYL GLUCOSIDE (CAPRYL GLYCOSIDE) - Ataman Kimya [atamanchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Why 1 Decanol is a Key Raw Material for Surfactant Production - Chemical Supplier Unilong [unilongindustry.com]
- 5. nbinno.com [nbinno.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Decyl Alcohol Applications: From High-Volume Plasticizers to High-Performance Surfactants [oleochemicalsasia.com]
- 8. prezi.com [prezi.com]
- 9. puracy.com [puracy.com]
- 10. DECYL GLUOSIDE - Ataman Kimya [atamanchemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. macro.lsu.edu [macro.lsu.edu]
- 13. api.pageplace.de [api.pageplace.de]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfation of synthetic linear primary alcohols with chlorosulfonic acid | Semantic Scholar [semanticscholar.org]
- 17. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
- 18. CN103613509A - Synthetic method of dodecyl dimethyl betaine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Dermal Absorption Studies of Decyl Alcohol-1-14C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the dermal absorption of radiolabeled Decyl alcohol (Decyl alcohol-1-14C). The following sections detail experimental protocols for both in vitro and in vivo studies, present illustrative quantitative data based on established principles of dermal absorption for fatty alcohols, and provide visual workflows to guide researchers in their study design.
Introduction
Decyl alcohol, a fatty alcohol, is utilized in various cosmetic and pharmaceutical formulations. Understanding its potential for dermal absorption is crucial for safety and efficacy assessments. The use of Carbon-14 radiolabeling ([14C]) offers a highly sensitive and accurate method for tracing the penetration, distribution, and excretion of dermally applied substances.[1][2] This document outlines the standard protocols for conducting such studies, primarily based on the OECD guidelines for testing of chemicals.
Data Presentation: Illustrative Quantitative Data
Table 1: Illustrative In Vitro Dermal Absorption of this compound in Human Skin
| Parameter | Value | Unit | Notes |
| Permeability Coefficient (Kp) | 1.5 x 10-3 | cm/hr | Illustrative value based on trends for fatty alcohols. |
| Lag Time | 2.5 | hours | Time to reach steady-state flux. |
| Total Absorption (24h) | 8.5 | % of applied dose | Includes amount in receptor fluid, epidermis, and dermis. |
| Distribution in Skin (24h) | |||
| - Stratum Corneum | 4.2 | % of applied dose | Represents the amount remaining in the outermost skin layer. |
| - Epidermis (viable) | 2.8 | % of applied dose | Represents the amount that has penetrated the stratum corneum. |
| - Dermis | 1.5 | % of applied dose | Represents the amount that has reached the deeper skin layer. |
| Amount in Receptor Fluid (24h) | 0.8 | % of applied dose | Represents the amount that has fully penetrated the skin. |
Table 2: Illustrative In Vivo Dermal Absorption and Distribution of this compound in Rats (24-hour exposure)
| Compartment | % of Applied Dose | Notes |
| Absorption | ||
| - Absorbed Dose (Urine + Feces + Carcass) | 6.2 | Represents the total systemically available dose. |
| Distribution | ||
| - Application Site (Skin) | 15.8 | Amount remaining at the site of application after washing. |
| - Liver | 0.3 | Illustrates distribution to a key metabolic organ. |
| - Kidneys | 0.1 | Illustrates a primary route of excretion. |
| - Blood | < 0.1 | Peak concentration would be time-dependent. |
| Excretion | ||
| - Urine | 4.5 | Primary route of excretion for absorbed compound. |
| - Feces | 1.3 | Secondary route of excretion. |
| Unabsorbed | ||
| - Skin Wash | 78.0 | Amount removed from the skin surface after exposure. |
Experimental Protocols
In Vitro Dermal Absorption Protocol (Based on OECD Guideline 428)
This protocol describes the use of a static or flow-through diffusion cell system (e.g., Franz cells) to measure the absorption of this compound through excised human or animal skin.[3]
1. Materials:
-
Franz diffusion cells
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary)
-
This compound in a suitable vehicle (e.g., ethanol, propylene glycol, or the formulation of interest)
-
Scintillation fluid and vials
-
Liquid scintillation counter
2. Skin Preparation:
-
Thaw frozen skin slowly to room temperature.
-
Cut skin sections to the appropriate size to fit the diffusion cells.
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Equilibrate the skin with receptor fluid for a defined period (e.g., 1 hour).
3. Experimental Procedure:
-
Apply a known amount and concentration of this compound formulation to the surface of the skin in the donor chamber.
-
Maintain the temperature of the receptor fluid at 32 ± 1°C to simulate skin surface temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
At the end of the experiment (e.g., 24 hours), dismantle the apparatus.
-
Wash the skin surface with a suitable solvent to recover the unabsorbed dose.
-
Separate the stratum corneum from the rest of the skin using tape stripping.
-
Homogenize the remaining epidermis and dermis.
4. Sample Analysis:
-
Add scintillation fluid to all collected samples (receptor fluid aliquots, skin wash, tape strips, and skin homogenates).
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
Calculate the percentage of the applied dose in each compartment.
In Vivo Dermal Absorption Protocol (Based on OECD Guideline 427)
This protocol describes the measurement of dermal absorption of this compound in a living animal model, typically rats.
1. Materials:
-
Male Wistar rats (or other appropriate strain)
-
Metabolism cages for the separate collection of urine and feces
-
This compound in a suitable vehicle
-
Protective dressing to cover the application site
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Tissue homogenizer
2. Animal Preparation:
-
Acclimatize animals to the laboratory conditions.
-
One day prior to the study, clip the hair from the dorsal thoracic region of the rats.
3. Experimental Procedure:
-
Apply a known amount of the this compound formulation to a defined area of the clipped skin.
-
Cover the application site with a non-occlusive dressing to prevent ingestion of the test substance.
-
Place the animals in metabolism cages.
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).
-
At the end of the exposure period, anesthetize the animal and thoroughly wash the application site to recover the unabsorbed dose.
-
Excise the application site skin.
-
Collect blood and selected organs (e.g., liver, kidneys).
-
Process the remaining carcass.
4. Sample Analysis:
-
Measure the radioactivity in the skin wash, urine, feces, excised skin, blood, collected organs, and the remaining carcass using a liquid scintillation counter (after appropriate sample preparation such as homogenization or solubilization).
-
Calculate the total absorbed dose by summing the radioactivity in the urine, feces, expired air (if collected), and the carcass (excluding the application site skin).
Visualizations
Caption: Workflow for in vitro dermal absorption studies using Franz diffusion cells.
Caption: Workflow for in vivo dermal absorption and distribution studies in rats.
References
Application Notes and Protocols for Metabolism Studies of Decyl Alcohol-1-14C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Decyl alcohol-1-14C in metabolism studies. The protocols outlined below are intended to serve as a guide for investigating the absorption, distribution, metabolism, and excretion (ADME) of this long-chain alcohol.
Introduction
Decyl alcohol, a ten-carbon straight-chain fatty alcohol, is utilized in various industrial applications, including as a precursor for plasticizers, lubricants, and surfactants. Understanding its metabolic fate is crucial for assessing its safety and potential toxicological profile. The use of this compound, a radiolabeled isotopologue, enables sensitive and specific tracing of the compound and its metabolites in biological systems. This document details the expected metabolic pathway and provides protocols for in vivo studies in a rat model.
Predicted Metabolic Pathway
Long-chain alcohols like decyl alcohol are primarily metabolized in the liver. The principal metabolic pathway involves the sequential oxidation of the alcohol to the corresponding aldehyde and then to the carboxylic acid. This is followed by β-oxidation of the resulting fatty acid.
The anticipated metabolic pathway of decyl alcohol is as follows:
-
Oxidation to Decanal: Decyl alcohol is first oxidized to decanal by alcohol dehydrogenase.
-
Oxidation to Decanoic Acid: Decanal is subsequently oxidized to decanoic acid by aldehyde dehydrogenase.
-
Activation to Decanoyl-CoA: Decanoic acid is then activated to its coenzyme A (CoA) thioester, decanoyl-CoA.
-
β-Oxidation: Decanoyl-CoA enters the mitochondrial β-oxidation spiral, where it is sequentially broken down into acetyl-CoA units.
These acetyl-CoA units can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.
Experimental Protocols
The following protocols are designed for an in vivo ADME study of this compound in Sprague-Dawley rats.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Housing: Animals should be housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatization: Allow a minimum of 3 days for acclimatization to the housing conditions before the study begins.
-
Dose Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil). The final concentration should be such that the desired dose can be administered in a volume of 5-10 mL/kg.
-
Dose Administration: Administer a single oral dose of this compound via gavage. A typical dose for a rodent ADME study is in the range of 10-100 mg/kg, with a radioactivity level of 50-100 µCi/kg.
Sample Collection
-
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dose.
-
Blood: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Tissue Distribution (Optional): At the termination of the study (e.g., 96 hours), euthanize the animals and collect various tissues (e.g., liver, kidney, fat, muscle, brain, etc.) to determine the extent of distribution of radioactivity.
Sample Processing and Analysis
-
Quantification of Radioactivity:
-
Urine: Mix an aliquot of urine with a liquid scintillation cocktail and quantify the radioactivity using a liquid scintillation counter (LSC).
-
Feces: Homogenize the feces and combust an aliquot in a sample oxidizer. Trap the resulting 14CO2 and quantify the radioactivity by LSC.
-
Blood/Plasma: Mix an aliquot of whole blood or plasma with a liquid scintillation cocktail suitable for biological samples and quantify by LSC.
-
Tissues: Homogenize the tissues and either combust an aliquot for LSC or solubilize it before adding the scintillation cocktail.
-
-
Metabolite Profiling:
-
Pool urine and plasma samples from each time point.
-
Extract the samples using a suitable organic solvent (e.g., ethyl acetate) to separate the metabolites from the aqueous matrix.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.
-
Data Presentation
The quantitative data obtained from the ADME study should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Excretion of Radioactivity Following a Single Oral Dose of this compound in Rats (Hypothetical Data)
| Route | 0-24h | 24-48h | 48-72h | 72-96h | Total |
| Urine | 25.3% | 5.1% | 1.2% | 0.5% | 32.1% |
| Feces | 50.8% | 10.2% | 2.5% | 0.8% | 64.3% |
| Total | 76.1% | 15.3% | 3.7% | 1.3% | 96.4% |
| (Values are presented as a percentage of the administered radioactive dose) |
Table 2: Plasma Pharmacokinetic Parameters of Total Radioactivity Following a Single Oral Dose of this compound in Rats (Hypothetical Data)
| Parameter | Value | Units |
| Cmax | 15.2 | µg eq/mL |
| Tmax | 4.0 | h |
| AUC(0-t) | 125.8 | µg eq*h/mL |
| t1/2 | 8.5 | h |
| (Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t1/2: Elimination half-life) |
Table 3: Tissue Distribution of Radioactivity 96 hours Following a Single Oral Dose of this compound in Rats (Hypothetical Data)
| Tissue | Concentration (µg eq/g) |
| Liver | 5.8 |
| Kidney | 3.1 |
| Adipose Tissue | 12.5 |
| Muscle | 1.2 |
| Brain | 0.1 |
| (Values are presented as µg equivalents of this compound per gram of tissue) |
Conclusion
The use of this compound is an invaluable tool for elucidating the metabolic fate of this compound. The protocols and expected outcomes presented in these application notes provide a solid framework for conducting comprehensive ADME studies. The data generated from such studies are essential for regulatory submissions and for ensuring the safe use of decyl alcohol in various consumer and industrial products.
Application Notes and Protocols for Tracking Decyl alcohol-1-14C in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting environmental fate studies of Decyl alcohol-1-14C. The focus is on understanding its biodegradation in aquatic environments and its sorption behavior in soil, key parameters for environmental risk assessment. The use of 14C-labeled decyl alcohol allows for sensitive and specific tracking of the substance and its transformation products.
Application Note: Assessing the Ready Biodegradability of this compound
The ready biodegradability of a substance is a critical indicator of its persistence in the environment. This study, based on the OECD 301 B guideline (CO2 Evolution Test), is designed to determine the rate and extent of mineralization of this compound to 14CO2 by a mixed population of aerobic microorganisms. Due to the low water solubility of decyl alcohol, modifications to the standard protocol, such as the use of a carrier or emulsifier, may be necessary to ensure bioavailability to the test organisms.
Experimental Workflow for Biodegradation Study
Caption: Workflow for the ready biodegradability testing of this compound.
Representative Biodegradation Data
The following table presents representative data for the aerobic biodegradation of this compound. A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day study period.
| Time (days) | Mean Cumulative 14CO2 Evolution (% of applied radioactivity) |
| 0 | 0 |
| 2 | 5 |
| 7 | 25 |
| 14 | 55 |
| 21 | 68 |
| 28 | 75 |
Protocol: Ready Biodegradability - CO2 Evolution Test (based on OECD 301 B)
1. Materials and Reagents:
-
This compound of known specific activity.
-
Mineral salt medium (as specified in OECD 301).
-
Activated sludge from a domestic wastewater treatment plant.
-
CO2-free air.
-
Alkaline solution for CO2 trapping (e.g., 0.05 M NaOH or a suitable scintillation cocktail).
-
Liquid scintillation counter (LSC) and scintillation vials.
-
Biometer flasks or similar respirometric system.
2. Experimental Setup:
-
Test Flasks: Mineral salt medium, activated sludge inoculum, and this compound (typically at a concentration of 10 mg/L).
-
Toxicity Control Flasks: Mineral salt medium, inoculum, this compound, and a readily biodegradable reference substance (e.g., sodium benzoate).
-
Inoculum Blank Flasks: Mineral salt medium and inoculum.
-
Abiotic Control Flasks (optional): Mineral salt medium, this compound, and a sterilant (e.g., mercuric chloride) to assess abiotic degradation.
3. Procedure:
-
Prepare the stock solution of this compound. Due to its low solubility, it may be necessary to adsorb it onto an inert support like silica gel or use a minimal amount of a non-toxic solvent.
-
Add the mineral salt medium and inoculum to the biometer flasks.
-
Introduce the this compound stock solution to the test and toxicity control flasks.
-
Add the reference substance to the toxicity control flasks.
-
Connect the flasks to the CO2 trapping system and purge with CO2-free air.
-
Incubate the flasks at 20-25°C in the dark with continuous shaking for 28 days.
-
At regular intervals, remove the CO2 trapping solution and replace it with fresh solution.
-
Analyze the radioactivity in the trapping solution using LSC.
4. Data Analysis:
-
Calculate the cumulative amount of 14CO2 evolved in each flask.
-
Correct the values from the test flasks by subtracting the mean value from the inoculum blank flasks.
-
Express the cumulative 14CO2 evolution as a percentage of the initially applied radioactivity.
Application Note: Soil Sorption and Mobility of this compound
Understanding the sorption of this compound to soil is essential for predicting its mobility and potential for leaching into groundwater. This study, based on the OECD 106 guideline (Batch Equilibrium Method), determines the soil organic carbon-water partitioning coefficient (Koc), which is a key parameter in environmental fate modeling. A reported log Koc of 2.59 suggests that decyl alcohol has moderate mobility in soil.
Experimental Workflow for Soil Sorption Study
Application Notes and Protocols for Studying Plasticizer Migration Using Decyl Alcohol-1-14C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Decyl alcohol-1-14C as a radiolabeled tracer to study the migration of plasticizers from polymeric materials. The use of a 14C-labeled compound offers a highly sensitive and quantitative method to track the movement of plasticizers into various matrices, which is critical for safety and quality assessment in the pharmaceutical, medical device, and food packaging industries.
Introduction
Plasticizers are additives used to increase the flexibility and durability of polymers. However, these molecules are not covalently bound to the polymer matrix and can migrate into contacting substances, such as food, beverages, and biological tissues. This migration is a significant concern due to the potential toxicity of some plasticizers.[1] Decyl alcohol is a common component or precursor of various plasticizers. By using this compound, researchers can accurately quantify the extent and kinetics of migration, even at very low concentrations. The 14C isotope is a beta emitter, and its presence can be readily detected and quantified using techniques like liquid scintillation counting. This methodology is invaluable for validating the safety of plastic materials, developing new polymer formulations, and ensuring regulatory compliance.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific polymer, contact medium (simulant), and regulatory guidelines.
Preparation of Radiolabeled Polymer Samples
-
Synthesis of 14C-labeled Plasticizer: If not commercially available, the plasticizer of interest (e.g., a phthalate or adipate ester) can be synthesized using this compound as a precursor. Standard esterification reactions can be employed, followed by purification to ensure the radiolabeled plasticizer is free of unreacted this compound.
-
Incorporation into Polymer: The 14C-labeled plasticizer is then compounded with the base polymer (e.g., PVC, PET) at a known concentration. This is typically done through melt blending or solvent casting to ensure homogeneous distribution of the plasticizer within the polymer matrix.
-
Sample Fabrication: The radiolabeled polymer is then processed into the desired form for testing, such as thin films, tubing, or containers. The dimensions and surface area of the samples should be precisely measured.
Migration Study: Immersion Testing
This protocol describes a typical immersion test to measure the migration of the 14C-labeled plasticizer into a liquid simulant.
-
Selection of Simulant: Choose an appropriate simulant that mimics the end-use application. Common food simulants include deionized water, 3% acetic acid, and 10-50% ethanol. For medical applications, saline or blood plasma can be used.
-
Experimental Setup:
-
Place a known surface area of the radiolabeled polymer sample into a clean, inert container (e.g., glass vial).
-
Add a specific volume of the pre-conditioned simulant to the container, ensuring the sample is fully immersed.
-
Seal the container to prevent evaporation.
-
Incubate the samples at a controlled temperature for a defined period. It is recommended to have multiple time points to study the migration kinetics.
-
-
Sample Collection: At each time point, an aliquot of the simulant is carefully removed for analysis.
-
Quantification by Liquid Scintillation Counting (LSC):
-
Mix the collected aliquot of the simulant with a suitable liquid scintillation cocktail in a scintillation vial.
-
Analyze the sample using a liquid scintillation counter to determine the disintegrations per minute (DPM), which is proportional to the amount of 14C-labeled plasticizer that has migrated into the simulant.
-
A calibration curve should be prepared using known concentrations of this compound in the same simulant and cocktail to convert DPM to the mass of the migrated plasticizer.
-
Data Analysis and Reporting
-
Calculate Cumulative Migration: The total amount of migrated plasticizer at each time point is calculated and can be expressed in terms of mass per unit surface area of the polymer (e.g., µg/cm²).
-
Determine Diffusion Coefficient: The experimental data can be used to calculate the diffusion coefficient (D) of the plasticizer in the polymer using mathematical models based on Fick's second law. This provides a quantitative measure of the migration rate.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from a migration study using this compound.
Table 1: Migration of 14C-Labeled Plasticizer into Food Simulants at 40°C
| Time (days) | Migration into Deionized Water (µg/cm²) | Migration into 3% Acetic Acid (µg/cm²) | Migration into 50% Ethanol (µg/cm²) |
| 1 | 0.15 | 0.25 | 1.20 |
| 5 | 0.38 | 0.62 | 3.15 |
| 10 | 0.65 | 1.10 | 5.80 |
| 20 | 1.05 | 1.85 | 9.50 |
Table 2: Calculated Diffusion Coefficients of 14C-Labeled Plasticizer in PVC
| Simulant | Temperature (°C) | Diffusion Coefficient (cm²/s) |
| Deionized Water | 40 | 1.5 x 10⁻¹¹ |
| 3% Acetic Acid | 40 | 2.8 x 10⁻¹¹ |
| 50% Ethanol | 40 | 1.2 x 10⁻¹⁰ |
| Deionized Water | 60 | 4.5 x 10⁻¹¹ |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principles of plasticizer migration.
References
Application Note and Protocol: Liquid Scintillation Counting for Decyl alcohol-1-14C
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantitative analysis of Decyl alcohol-1-14C using a liquid scintillation counter (LSC). The methodology covers sample preparation, instrument setup, data acquisition, and analysis. This compound is a non-polar, radiolabeled fatty alcohol, and its accurate quantification is crucial in various research applications, including metabolic studies, environmental fate analysis, and drug development. This guide ensures reliable and reproducible results by detailing best practices for handling lipophilic radiochemicals.
Principle of Liquid Scintillation Counting
Liquid Scintillation Counting (LSC) is a highly sensitive analytical technique used to measure beta-emitting radionuclides like Carbon-14 (¹⁴C). The process involves dissolving the radiolabeled sample in a liquid scintillation cocktail.[1] This cocktail contains a solvent and fluorescent solutes (fluors). The energy from the beta particles emitted by the ¹⁴C is transferred to the solvent molecules, which in turn excite the fluors.[2] As the fluors return to their ground state, they emit photons of light.[2] These light flashes are detected by photomultiplier tubes (PMTs) within the LSC instrument.[3] The instrument registers these events as counts, and the rate of these counts (Counts Per Minute or CPM) is proportional to the amount of radioactivity in the sample.[3]
Materials and Reagents
-
Liquid Scintillation Counter: (e.g., PerkinElmer Tri-Carb series, Beckman Coulter LS series)
-
Scintillation Vials: 20 mL glass or low-diffusion polyethylene vials.
-
Pipettes: Calibrated micropipettes and tips.
-
This compound: Of known specific activity.
-
Scintillation Cocktail: A universal or lipophilic-compatible cocktail is required. Cocktails based on linear alkylbenzene (LAB) or di-isopropylnaphthalene (DIN) are suitable for non-polar samples like decyl alcohol (e.g., Ultima Gold™, ScintiVerse™ BD).[1][4]
-
¹⁴C Standard: Calibrated ¹⁴C standard for efficiency determination (e.g., PerkinElmer, Eckert & Ziegler).
-
Background Standard: A vial containing only the scintillation cocktail to determine background radiation.
-
Solvent: A solvent compatible with both the sample matrix and the scintillation cocktail, if dilution is necessary (e.g., Toluene, Xylene).
Experimental Protocol
Quench Curve and Efficiency Calibration
Before analyzing samples, it is essential to establish a quench curve to convert experimental CPM to absolute radioactivity (Disintegrations Per Minute or DPM). Quenching is any process that reduces the efficiency of the energy transfer, leading to a lower count rate.
-
Prepare a Quench Standard Set: Use a commercially available or laboratory-prepared set of ¹⁴C standards with a known DPM and varying amounts of a quenching agent (e.g., nitromethane or chloroform).
-
Count the Standards: Measure each standard in the LSC using the appropriate ¹⁴C protocol.
-
Generate the Curve: The LSC software will use the known DPM and the measured CPM to generate a quench curve, correlating counting efficiency to a quench indicator parameter (e.g., tSIE, SQP(E)). This curve is stored in the instrument's memory for automatic DPM calculations for unknown samples.[3]
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results. The goal is to create a homogeneous solution of the this compound within the scintillation cocktail.[2]
-
Pipetting: Carefully pipette a precise volume (e.g., 10-100 µL) of the this compound sample directly into the bottom of a scintillation vial.
-
Note: Due to the viscous nature of decyl alcohol, use a positive displacement pipette or pre-rinse the pipette tip with the sample to ensure accurate transfer.
-
-
Adding Cocktail: Add 10-15 mL of a suitable liquid scintillation cocktail to the vial. The non-polar nature of decyl alcohol ensures it will readily dissolve in cocktails designed for organic samples.[5]
-
Mixing: Cap the vial securely and vortex for 30-60 seconds to ensure the sample is completely dissolved and the solution is homogeneous.
-
Dark Adaptation: Let the vials sit in the dark for at least 1 hour before counting to allow for the decay of any chemiluminescence or photoluminescence, which can cause spurious counts.
Instrument Setup and Data Acquisition
-
Create or Select a Protocol: In the LSC software, create a new protocol or select a pre-existing one for ¹⁴C counting.[3]
-
Set Energy Window: Define the counting window for ¹⁴C. A typical window is between 18.6 keV and 156 keV, which is the maximum energy of the beta particle from ¹⁴C.[6][7] Refer to your instrument's manual for optimal settings.
-
Set Counting Time: Set the counting time to achieve the desired statistical precision. A common time is 5-10 minutes per sample, but this may be adjusted based on the sample's activity.
-
Load Samples: Load the vials into the LSC cassette in the following order:
-
Background Vial (cocktail only)
-
¹⁴C Standard Vials (if re-checking efficiency)
-
Experimental Samples
-
-
Start Counting: Begin the counting sequence.
Data Presentation
Quantitative data for the LSC setup should be clearly defined. The following table summarizes typical parameters for counting this compound.
| Parameter | Value / Range | Description |
| Radionuclide | ¹⁴C | Carbon-14 is a pure beta emitter. |
| Max Beta Energy (Emax) | 156 keV | The maximum kinetic energy of the beta particles emitted by ¹⁴C.[7] |
| Typical Energy Window | 18.6 - 156 keV | The energy range set on the LSC to specifically count ¹⁴C emissions.[6] |
| Counting Efficiency | 85 - 95% | For unquenched samples. Actual efficiency will be determined by the quench curve.[6][7] |
| Background Count Rate | < 20 CPM | Varies by instrument and cocktail. Determined from a blank sample. |
| Quench Indicator | tSIE / SQP(E) | Instrument-specific parameter used to measure the level of quench. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the liquid scintillation counting of this compound.
Caption: Workflow for the quantification of this compound via LSC.
Data Analysis and Interpretation
The primary output from the LSC is CPM. To determine the absolute activity (DPM), the following calculation is used:
DPM = CPM / Counting Efficiency
The counting efficiency for each sample is automatically determined by the instrument using the stored quench curve and the sample's quench indicator value.
-
Background Subtraction: Subtract the average CPM of the background vial from the CPM of each experimental sample to get the net CPM.
-
DPM Calculation: The instrument software will typically perform the DPM calculation automatically. If calculating manually, use the efficiency value provided for each sample.
-
Final Quantification: Use the calculated DPM value and the known specific activity of the this compound to determine the mass or molar amount of the compound in the original sample.
References
Application Note: Tracking Lubricant Degradation with Decyl Alcohol-1-14C
Introduction
The longevity and performance of lubricants are critical in a vast range of mechanical applications. Understanding the mechanisms of lubricant degradation is paramount for developing more robust and efficient formulations. The use of radiolabeled compounds as tracers offers a highly sensitive and quantitative method for monitoring the chemical changes that lubricants undergo during use. This application note details the use of Decyl alcohol-1-14C as a tracer to investigate the degradation pathways of lubricant formulations. Decyl alcohol is a common component or precursor to additives in various lubricants, making its radiolabeled version an ideal candidate for these studies. By tracing the distribution of the 14C label, researchers can elucidate the fate of the decyl moiety as the lubricant degrades, identifying and quantifying the formation of breakdown products.
Principle
This compound is incorporated into a lubricant formulation. As the lubricant is subjected to thermal, oxidative, or mechanical stress, the decyl alcohol molecule or its derivatives will degrade. The carbon-14 atom at the C-1 position serves as a stable radioactive marker. By separating the components of the aged lubricant and measuring the radioactivity of each fraction, it is possible to trace the transformation of the initial decyl alcohol into various degradation products. This methodology allows for the precise quantification of degradation pathways, providing valuable insights into the lubricant's stability and breakdown mechanisms.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical lubricant degradation study using this compound. In this example, the lubricant was subjected to a standard aging test, and the degradation products were separated and quantified.
| Compound/Fraction | Retention Factor (Rf) | Distribution of 14C (%) | Notes |
| This compound (unaged) | 0.65 | 100% | Starting material |
| This compound (aged) | 0.65 | 65% | Remaining starting material |
| Polar Degradation Products | 0.10 - 0.30 | 25% | Likely carboxylic acids, esters |
| Volatile Degradation Products | N/A | 8% | Captured in a cold trap |
| Insoluble Deposits | 0.0 | 2% | Material adhered to surfaces |
Experimental Protocols
Protocol 1: Preparation of the Radiolabeled Lubricant
-
Stock Solution Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., hexane) at a known specific activity (e.g., 10-50 mCi/mmol).
-
Blending: Add a precise volume of the this compound stock solution to the lubricant base oil or the fully formulated lubricant.
-
Homogenization: Thoroughly mix the blend to ensure uniform distribution of the radiotracer. This can be achieved by mechanical stirring or ultrasonication.
-
Specific Activity Determination: Take an aliquot of the final blend and determine its specific activity using a liquid scintillation counter. This will serve as the baseline (T=0) measurement.
Protocol 2: Lubricant Degradation Testing
-
Apparatus: Utilize a standard lubricant aging apparatus, such as a rotary bomb oxidation tester (RBOT) or a thin-film oxidation uptake test (TFOUT) apparatus.
-
Test Conditions: Subject the radiolabeled lubricant to controlled conditions of temperature, pressure, and catalyst presence, simulating in-service degradation.
-
Sampling: At predetermined time intervals, draw samples of the aged lubricant for analysis.
-
Volatile Collection: If volatile degradation products are of interest, equip the apparatus with a cold trap to collect any off-gassed compounds.
Protocol 3: Analysis of Degraded Lubricant
-
Sample Preparation: Dissolve a known mass of the aged lubricant sample in a suitable solvent (e.g., hexane or toluene).
-
Thin-Layer Chromatography (TLC):
-
Spot a small, known volume of the dissolved lubricant onto a silica gel TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the components based on polarity.
-
Visualize the separated spots using a phosphorimager or by scraping the silica from different sections of the TLC plate and analyzing them by liquid scintillation counting.
-
-
Liquid Scintillation Counting (LSC):
-
For quantitative analysis, add the collected fractions from TLC, the contents of the cold trap (dissolved in a scintillation cocktail), and any insoluble deposits to separate scintillation vials.
-
Add an appropriate scintillation cocktail to each vial.
-
Measure the beta decay of 14C in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of the total radioactivity present in each fraction.
-
Correlate the radioactivity of each spot on the TLC plate with its retention factor (Rf) to identify the distribution of degradation products.
-
Visualizations
Caption: Experimental workflow for lubricant degradation analysis.
Caption: Logical relationship of degradation pathways.
Application Notes and Protocols for Measuring Bioconcentration of Decyl Alcohol-1-14C in Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the bioconcentration potential of Decyl alcohol-1-14C in aquatic organisms. Bioconcentration is a critical endpoint in environmental risk assessment, quantifying the accumulation of a chemical in an organism from the surrounding water.[1][2] The use of radiolabeled compounds, such as this compound, allows for sensitive and accurate quantification of the test substance in biological matrices.[3][4]
The protocols described herein are primarily based on the internationally recognized OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[1][5][6] This guideline provides a robust framework for determining the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to that in the water at steady state.[2]
Decyl alcohol, a long-chain alcohol, and its counterparts are known to be readily biodegradable, which may result in a lower bioconcentration potential than predicted by their lipophilicity (log Kow).[7][8][9] However, experimental determination of the BCF is essential for a definitive assessment. While specific experimental BCF data for decyl alcohol was not found in the reviewed literature, this document provides the necessary protocols to conduct such a study and presents available data for related long-chain alcohols for comparative purposes.
Data Presentation
A literature search did not yield experimentally determined bioconcentration factors (BCF) for decyl alcohol. However, data for other long-chain alcohols and related compounds are available and can serve as a reference for expected ranges and for comparison with newly generated data.
| Compound | Test Organism | BCF (L/kg) | Log Kow | Reference |
| 1-Hexanol | Not Specified | 1-100 (Hazard Range) | 2.03 | [9] |
| 1-Octanol | Not Specified | 1-100 (Hazard Range) | 3.00 | [9] |
| 1-Dodecanol (Lauryl alcohol) | Pimephales promelas (Fathead minnow) | Not specified, but acute toxicity (96h LC50) is 1.01 mg/L | 5.13 | [10] |
| C12EO8 (Alcohol Ethoxylate) | Cyprinus carpio (Carp) | 222 | Not Applicable | [3] |
| C13EO8 (Alcohol Ethoxylate) | Not Specified | 224 (based on total 14C) / 31 (parent compound) | Not Applicable | [3] |
Experimental Protocols
The following protocols are based on the OECD Guideline 305 for a flow-through bioconcentration test.
Preliminary Studies: Acute Toxicity Testing
Prior to the bioconcentration study, a short-term acute toxicity test (e.g., 96-hour LC50 according to OECD Guideline 203) must be conducted to determine a non-lethal exposure concentration for the main study.
-
Test Organism: A suitable fish species, such as Zebra fish (Danio rerio) or Fathead minnow (Pimephales promelas).[5]
-
Test Substance: Decyl alcohol (non-radiolabeled).
-
Procedure: Expose groups of fish to a range of concentrations of decyl alcohol under static or semi-static conditions for 96 hours.
-
Endpoint: Determine the LC50 (the concentration that is lethal to 50% of the test organisms). The concentrations for the bioconcentration study should be well below the LC50 value. For decyl alcohol, a 96-hour LC50 of 2.3 mg/L has been reported for Pimephales promelas.[5]
Bioconcentration Study: Aqueous Exposure (Flow-Through Method)
This study consists of two phases: an uptake phase and a depuration phase.[5][7]
2.1. Test System
-
Apparatus: A flow-through system that can maintain a constant concentration of this compound in the test water.
-
Test Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen, temperature).
-
Test Organisms: A sufficient number of healthy, adult fish of a single species, acclimated to the test conditions.
2.2. Uptake Phase
-
Exposure: Expose a group of fish to a constant, sublethal concentration of this compound in the test water. A control group is maintained in clean water. The duration of the uptake phase is typically 28 days, or until a steady state is reached (the concentration of the test substance in the fish does not change significantly over time).[6]
-
Sampling:
-
Water: Collect water samples at regular intervals (e.g., daily) to measure the concentration of this compound.
-
Fish: Collect a subset of fish at predetermined time points (e.g., days 1, 3, 7, 14, 21, 28).
-
2.3. Depuration Phase
-
Transfer: After the uptake phase, transfer the remaining fish to a clean, flow-through system with no test substance.
-
Sampling:
-
Water: Continue to monitor water quality.
-
Fish: Collect a subset of fish at predetermined time points during the depuration phase (e.g., days 1, 3, 7, 14 after transfer) to measure the elimination of this compound.[5]
-
Sample Analysis: Liquid Scintillation Counting (LSC)
The concentration of this compound in water and fish tissue samples is determined using Liquid Scintillation Counting.
-
Water Samples:
-
Mix a known volume of the water sample with a suitable liquid scintillation cocktail.
-
Analyze the samples using a liquid scintillation counter to determine the radioactivity in disintegrations per minute (DPM).
-
-
Fish Tissue Samples:
-
Homogenize the whole fish or specific tissues.
-
Combust a weighed portion of the homogenate in a sample oxidizer. The resulting 14CO2 is trapped in a suitable absorbent scintillation cocktail.
-
Alternatively, solubilize the tissue homogenate using a tissue solubilizer before adding the scintillation cocktail.
-
Analyze the samples using a liquid scintillation counter to determine the DPM per gram of tissue.
-
-
Data Calculation:
-
Convert DPM values to concentration (e.g., µg/L for water and µg/kg for fish) using the specific activity of the this compound.
-
Bioconcentration Factor (BCF): Calculate the steady-state BCF (BCFss) as the ratio of the concentration in fish (Cf) to the concentration in water (Cw).
-
Kinetic BCF (BCFk): Determine the uptake rate constant (k1) and the depuration rate constant (k2) by fitting the data to a first-order kinetic model. The BCFk is calculated as the ratio of k1/k2.
-
Mandatory Visualization
Caption: Experimental workflow for the bioconcentration study of this compound in fish.
References
- 1. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 2. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. researchgate.net [researchgate.net]
- 7. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. ams.usda.gov [ams.usda.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Troubleshooting & Optimization
Technical Support Center: Quench Correction in LSC for Decyl Alcohol-1-14C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decyl alcohol-1-14C in liquid scintillation counting (LSC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Counting Efficiency | Chemical Quenching: Decyl alcohol, being a long-chain alcohol, might not be fully compatible with the scintillation cocktail, leading to energy absorption before it reaches the scintillator.[1][2] Other substances in the sample matrix can also act as chemical quenching agents. | - Optimize Cocktail Choice: Select a high-capacity, modern scintillation cocktail designed for organic and fatty acid samples. Cocktails like Ultima Gold™ are often recommended.[1] - Sample Homogeneity: Ensure the decyl alcohol is completely dissolved in the cocktail. Gentle warming or vortexing can help. Phase separation indicates incompatibility.[3] - Reduce Sample Volume: If quenching is severe, reducing the amount of decyl alcohol per vial can improve efficiency. |
| Color Quenching: The sample may contain colored impurities that absorb the light emitted by the scintillator.[1][2] | - Sample Purification: If possible, purify the this compound sample to remove colored contaminants. - Color Correction Methods: Modern LSC counters have built-in color correction capabilities. Consult your instrument's manual to apply these corrections. | |
| Inconsistent DPM Results | Variable Quenching: The degree of quenching is not consistent across your samples. This can be due to variations in sample composition or volume. | - Standardize Sample Preparation: Ensure that the volume of this compound and any other reagents is consistent in every vial. - Use a Quench Curve: A properly generated quench curve is essential for accurately correcting for varying quench levels in individual samples.[1][4][5] |
| Chemiluminescence or Phosphorescence: The scintillation cocktail or vial can produce light through chemical reactions or after exposure to light, leading to artificially high counts. | - Dark Adaptation: Allow samples to sit in the dark inside the LSC for a period (e.g., 1-2 hours) before counting to allow for the decay of phosphorescence. - Chemiluminescence Correction: Many modern LSCs have software features to detect and correct for chemiluminescence. | |
| Difficulty in Dissolving Decyl Alcohol | Cocktail Incompatibility: The polarity of the scintillation cocktail may not be suitable for the long hydrocarbon chain of decyl alcohol. | - Select an Appropriate Cocktail: Use a lipophilic or universal scintillation cocktail that can accommodate non-polar samples. - Use a Solubilizing Agent: In some cases, a small amount of a co-solvent like a non-ionic surfactant may be necessary to ensure complete dissolution. However, be aware that this can also introduce quenching. |
Frequently Asked Questions (FAQs)
1. What is quenching and why is it a problem when counting this compound?
Quenching is any process that reduces the efficiency of the energy transfer from the beta particle emitted by the 14C to the photomultiplier tubes of the liquid scintillation counter.[1][4] This leads to a lower-than-expected count rate (CPM) and an inaccurate determination of the actual radioactivity (DPM). For this compound, both chemical and color quenching can be concerns. Chemical quenching can occur if the alcohol interferes with the energy transfer process in the scintillation cocktail, while color quenching can happen if impurities in the sample absorb the emitted light.[1][2]
2. How do I correct for quenching in my this compound samples?
The most common and reliable method is to use a quench curve.[1][4][5] A quench curve is a calibration curve that relates the counting efficiency to a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (tSIE).[1] By measuring the QIP of your unknown sample, you can use the quench curve to determine its specific counting efficiency and thereby calculate the true DPM.
3. How do I prepare a quench curve for this compound?
A standard method for preparing a quench curve involves creating a series of vials with a known amount of 14C standard and increasing amounts of a quenching agent.[4][5] Since your samples contain decyl alcohol, it is good practice to use a quenching agent that mimics the quenching properties of your sample matrix. However, for general purposes, a commercial quenching agent like nitromethane is often used.[6]
4. What is the best liquid scintillation cocktail for this compound?
For long-chain alcohols like decyl alcohol, it is crucial to use a lipophilic or a universal high-capacity scintillation cocktail. These cocktails are designed to handle larger volumes of organic samples and minimize quenching. Examples include the Ultima Gold™ series.[1] It is essential to ensure your sample is completely miscible with the cocktail to avoid phase separation, which would lead to inaccurate counting.[3]
5. What are the key steps in a typical experimental workflow for quench correction?
The following diagram illustrates a typical workflow for quench correction in LSC.
Caption: Workflow for Quench Correction in LSC.
Experimental Protocols
Protocol for Generating a 14C Quench Curve
This protocol provides a general guideline for preparing a quench curve for 14C-labeled samples.
Materials:
-
Liquid Scintillation Counter (LSC)
-
14C calibrated standard
-
Liquid scintillation cocktail (e.g., Ultima Gold™)
-
Scintillation vials (20 mL glass vials are recommended)
-
Quenching agent (e.g., nitromethane or a non-radioactive decyl alcohol solution)
-
Pipettes
Procedure:
-
Vial Preparation: Label a series of 10-12 scintillation vials.
-
Cocktail Dispensing: Add a consistent volume of scintillation cocktail (e.g., 10 mL) to each vial.
-
Standard Addition: Add a known and constant amount of 14C standard (e.g., 100,000 DPM) to each vial.[5]
-
Homogenization: Cap the vials tightly and vortex to ensure the standard is completely dissolved.
-
Initial Counting: Count all vials to ensure the activity is consistent (within ±2% of the mean).
-
Quenching Agent Addition: Add gradually increasing volumes of the quenching agent to the vials. For example, 0 µL to the first vial, 10 µL to the second, 20 µL to the third, and so on.
-
Equilibration: Gently swirl each vial after adding the quenching agent and allow them to equilibrate in the dark for at least one hour.
-
Counting: Count the entire set of quenched standards in the LSC. Ensure your counting protocol is set up to measure both CPM and a quench indicating parameter (e.g., tSIE).
-
Curve Generation: Use the LSC software to plot the counting efficiency (CPM/DPM) against the quench indicating parameter. This is your quench curve.
Quantitative Data Summary
The following table summarizes typical data obtained when generating a quench curve for 14C. The exact values will vary depending on the LSC instrument, cocktail, and quenching agent used.
| Vial | Quenching Agent (µL) | CPM | QIP (tSIE) | Counting Efficiency (%) |
| 1 | 0 | 95,000 | 750 | 95.0 |
| 2 | 10 | 92,500 | 720 | 92.5 |
| 3 | 20 | 89,000 | 680 | 89.0 |
| 4 | 40 | 83,000 | 610 | 83.0 |
| 5 | 60 | 76,500 | 540 | 76.5 |
| 6 | 80 | 69,000 | 470 | 69.0 |
| 7 | 100 | 61,000 | 400 | 61.0 |
| 8 | 120 | 53,000 | 330 | 53.0 |
| 9 | 150 | 44,000 | 260 | 44.0 |
| 10 | 200 | 32,000 | 180 | 32.0 |
Note: This is illustrative data. DPM of the standard is assumed to be 100,000.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between quenching, the measured parameters in LSC, and the final corrected result.
Caption: Logical Flow of Quench Correction in LSC.
References
Technical Support Center: Troubleshooting Decyl Alcohol-1-14C Extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Decyl alcohol-1-14C during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing significantly low recovery of this compound in our liquid-liquid extraction (LLE). What are the common causes?
A1: Low recovery of this compound, a long-chain aliphatic alcohol, can stem from several factors. The most common issues include:
-
Inappropriate Solvent Selection: The choice of organic solvent is critical. A solvent may be too polar or too nonpolar to efficiently partition the amphiphilic decyl alcohol from the aqueous phase.
-
Emulsion Formation: Due to its surfactant-like properties, decyl alcohol can promote the formation of stable emulsions at the solvent interface, making phase separation difficult and incomplete.[1][2]
-
Adsorption to Surfaces: Long-chain alcohols can adsorb to surfaces of glassware, pipette tips, and other labware, leading to significant loss of the analyte, especially when dealing with low concentrations of a radiolabeled compound.
-
Incomplete Phase Separation: Even without a stable emulsion, incomplete separation of the aqueous and organic layers can lead to loss of the product in the aqueous phase or at the interface.
-
Volatility: While decyl alcohol is not highly volatile, some loss can occur during solvent evaporation steps, particularly if excessive heat or high vacuum is applied.
Q2: How do we select the optimal organic solvent for extracting this compound?
A2: The ideal solvent should have a polarity that is well-matched to decyl alcohol. Decyl alcohol has a long, nonpolar alkyl chain and a polar hydroxyl group. Therefore, a solvent of intermediate polarity is often a good starting point. Solvents that have been used for the extraction of alcohols from aqueous solutions include longer-chain alcohols (e.g., oleyl alcohol), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane).[3][4]
Consider the following properties when selecting a solvent:
-
High partition coefficient for decyl alcohol.
-
Low miscibility with water.
-
A density significantly different from water to facilitate clear phase separation.
-
Sufficient volatility for easy removal post-extraction without significant loss of the analyte.
It is recommended to empirically test a few candidate solvents to determine the best performer for your specific sample matrix.
Q3: We are observing a persistent emulsion at the interface during extraction. How can we break it?
A3: Emulsion formation is a common problem when extracting amphiphilic molecules like long-chain alcohols.[1][5] Here are several techniques to break an emulsion:
-
"Salting Out": Add a saturated solution of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous phase.[4] This increases the polarity of the aqueous layer, reducing the solubility of the decyl alcohol and promoting its transfer to the organic phase.[6] The salt can also help to destabilize the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the sample can help to coalesce the dispersed droplets and force a separation of the layers.[4]
-
Temperature Modification: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion. However, be cautious with temperature changes to avoid loss of volatile components or degradation of the sample.
-
Addition of a Small Amount of a Different Solvent: Adding a small volume of a de-emulsifying solvent, such as ethanol or methanol, can sometimes break the emulsion. However, this may also alter the partitioning of your analyte, so use this method with caution and validate its impact on recovery.
-
Gentle Agitation: Instead of vigorous shaking, use a gentle rocking or inversion motion to mix the phases. This can reduce the formation of fine emulsions.
Q4: How can we minimize the loss of this compound due to adsorption on labware?
A4: Adsorption can be a significant source of analyte loss, especially for radiolabeled compounds at low concentrations. To mitigate this:
-
Silanize Glassware: Treating glassware with a silanizing agent will create a hydrophobic surface, which can reduce the adsorption of long-chain alcohols.
-
Use Low-Binding Labware: Utilize polypropylene or other low-adhesion plasticware, especially for pipette tips and centrifuge tubes.
-
Pre-rinse with Solvent: Before use, rinse all surfaces that will come into contact with the sample (glassware, pipette tips) with the extraction solvent to saturate any active binding sites.
-
Minimize Surface Area: Use the smallest appropriate labware to reduce the available surface area for adsorption.
-
Thorough Rinsing: After transferring the organic phase, rinse the aqueous phase and the extraction vessel with a small amount of fresh organic solvent and combine the rinses with the main extract. This helps to recover any adsorbed analyte.
Q5: What is the "salting out" effect and how can it improve my extraction recovery?
A5: The "salting out" effect is a technique used to decrease the solubility of a solute in an aqueous solution by adding a salt.[7][8] Water molecules are attracted to the ions of the dissolved salt, forming hydration shells.[6][7] This reduces the number of "free" water molecules available to dissolve the organic analyte (this compound).[6] Consequently, the decyl alcohol is "pushed" into the organic phase, increasing the partition coefficient and improving the extraction efficiency.[9] Adding a salt like NaCl or Na2SO4 to the aqueous phase before extraction is a common and effective way to boost the recovery of alcohols.[4]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Decyl Alcohol
| Property | Value |
| Chemical Formula | C₁₀H₂₂O |
| Molar Mass | 158.28 g/mol |
| Boiling Point | 232.9 °C |
| Solubility in Water | 3.7 mg/L at 25 °C |
| Log P (octanol-water) | 4.57 |
Table 2: Properties of Common Extraction Solvents
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Solubility |
| Hexane | C₆H₁₄ | 0.655 | 69 | 0.1 | 0.0013% |
| Diethyl Ether | (C₂H₅)₂O | 0.713 | 34.6 | 2.8 | 6.9 g/100 mL |
| Ethyl Acetate | C₄H₈O₂ | 0.902 | 77.1 | 4.4 | 8.3 g/100 mL |
| Dichloromethane | CH₂Cl₂ | 1.326 | 39.6 | 3.1 | 1.3 g/100 mL |
| Toluene | C₇H₈ | 0.867 | 110.6 | 2.4 | 0.05 g/100 mL |
Experimental Protocols
Protocol: Optimized Liquid-Liquid Extraction of this compound
This protocol is a general guideline. Optimization may be required based on the specific sample matrix and experimental goals.
Materials:
-
Aqueous sample containing this compound
-
Extraction solvent (e.g., Ethyl Acetate or a 4:1 mixture of Hexane:Isopropanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel (silanized, if possible)
-
Low-binding centrifuge tubes and pipette tips
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample into the separatory funnel.
-
Salting Out: For every 10 mL of aqueous sample, add 2-3 mL of saturated NaCl solution. Gently swirl to mix.
-
First Extraction:
-
Add an equal volume of the chosen organic extraction solvent to the separatory funnel.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate for 5-10 minutes. If an emulsion forms, refer to the troubleshooting guide (Q3).
-
Drain the lower (denser) phase. If the organic phase is on the bottom (e.g., dichloromethane), drain it into a clean collection flask. If the organic phase is on top (e.g., ethyl acetate), drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid contamination.
-
-
Second Extraction:
-
Return the aqueous phase to the separatory funnel (if removed).
-
Add a fresh, smaller volume (e.g., half the initial volume) of the organic solvent.
-
Repeat the gentle mixing and separation process.
-
Combine the second organic extract with the first.
-
-
Drying the Organic Extract:
-
Add a small amount of anhydrous Na₂SO₄ to the combined organic extracts to remove any residual water. Swirl gently and let it sit for a few minutes until the solvent is clear.
-
-
Solvent Evaporation:
-
Decant or filter the dried organic extract into a pre-weighed vial.
-
Evaporate the solvent using a rotary evaporator (with a water bath temperature below 40°C) or a gentle stream of nitrogen.
-
-
Quantification:
-
Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the residue.
-
Re-dissolve the residue in a suitable scintillation cocktail and quantify the amount of this compound using a liquid scintillation counter.
-
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: The "Salting Out" effect on Decyl alcohol partitioning.
References
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Handling and Disposal of Decyl alcohol-1-14C Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of Decyl alcohol-1-14C waste.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound presents a dual hazard: a chemical hazard from decyl alcohol and a radiological hazard from Carbon-14 (¹⁴C).
-
Chemical Hazards: Decyl alcohol is a fatty alcohol. While not highly toxic, it can be irritating to the eyes, respiratory system, and skin.[1] It is also combustible.
-
Radiological Hazards: Carbon-14 is a low-energy beta emitter.[2][3] The primary radiological hazard is internal exposure through ingestion, inhalation, or skin absorption, as the beta particles have a limited range and are not an external hazard.[2][3] Some ¹⁴C-labeled compounds can penetrate gloves and skin.[4]
2. What immediate steps should I take in case of a this compound spill?
For a minor spill, follow these steps:
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials.
-
Wear appropriate Personal Protective Equipment (PPE) , including double gloves, a lab coat, and safety glasses.
-
Clean the area from the outer edge of the spill towards the center.
-
Perform a wipe test after cleaning to ensure no residual contamination.
-
Dispose of all contaminated materials as radioactive waste.
For a major spill, evacuate the area and contact your institution's Radiation Safety Officer (RSO) immediately.
3. How can I detect ¹⁴C contamination?
Low-level ¹⁴C contamination is not easily detected with a Geiger-Müller (GM) meter.[5] The preferred method for detecting removable contamination is a wipe test followed by analysis using a Liquid Scintillation Counter (LSC) .[5]
4. What are the proper storage requirements for this compound waste?
-
Store waste in clearly labeled, sealed containers.
-
Segregate waste by type (e.g., solid, liquid, scintillation vials).
-
Store in a designated radioactive waste accumulation area.
-
Maintain an accurate inventory of stored waste.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpectedly high background counts on the LSC. | Contamination of the LSC or surrounding area. | Perform a wipe test of the LSC and the area around it. Decontaminate if necessary. |
| Inconsistent results in experiments using this compound. | Degradation of the radiolabeled compound. Adsorption to container surfaces. | Verify the purity and specific activity of the stock solution. Consider using silanized glassware to prevent adsorption. |
| Personal contamination alarm activates. | Spill or splash of radioactive material. | Immediately wash the affected area with mild soap and water. Notify the RSO and follow institutional procedures for bioassay (e.g., urine sample). |
| GM meter does not detect a known spill. | The energy of the beta particles from ¹⁴C is too low for the GM meter to detect efficiently. | Use a wipe test and liquid scintillation counting to check for contamination. |
Quantitative Data Summary
The following table summarizes the disposal limits for Carbon-14 waste. These limits are general guidelines; always consult your institution's RSO and local regulations for specific requirements.
| Disposal Method | Waste Type | Disposal Limit |
| Sanitary Sewer | Aqueous Liquid Waste | ≤ 1 curie (37 GBq) of ¹⁴C per year for the entire facility.[3] |
| The concentration of ¹⁴C in sewage should not exceed 1 mCi/100 gal. | ||
| Incineration | Combustible Solid and Liquid Waste | The concentration of ¹⁴C should not exceed 5 µCi per gram of carbon. |
| Burial (Landfill) | Solid Waste | The maximum concentration in biological material shall not exceed 5 µCi/g.[2] |
| The maximum amount of ¹⁴C in chemical compounds mixed with 1 ft³ of soil shall not exceed 10 mCi.[2] | ||
| Specific Wastes (As if not radioactive) | Liquid Scintillation Medium | ≤ 0.05 microcurie (1.85 kBq) of ¹⁴C per gram of medium.[3][6] |
| Animal Tissue | ≤ 0.05 microcurie (1.85 kBq) of ¹⁴C per gram of tissue, averaged over the entire animal.[3][6] |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study using this compound
This protocol outlines a typical experiment involving this compound.
1. Materials and Equipment:
-
This compound in a suitable solvent.
-
Franz diffusion cells.
-
Excised skin membrane (e.g., porcine or human).
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer).
-
Liquid scintillation cocktail and vials.
-
Liquid Scintillation Counter.
-
Personal Protective Equipment (PPE): double gloves, lab coat, safety glasses.
2. Procedure:
-
Preparation:
-
Set up the Franz diffusion cells in a designated fume hood.
-
Mount the skin membrane between the donor and receptor chambers of the diffusion cells.
-
Fill the receptor chamber with receptor solution and ensure no air bubbles are present.
-
-
Dosing:
-
Accurately pipette a known amount of the this compound solution onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points, collect an aliquot of the receptor solution.
-
Replenish the receptor chamber with fresh, pre-warmed receptor solution.
-
-
Quantification:
-
Add the collected aliquots to liquid scintillation vials containing the appropriate scintillation cocktail.
-
Analyze the samples using a Liquid Scintillation Counter to determine the amount of ¹⁴C that has permeated the skin.
-
-
Decontamination and Waste Disposal:
-
At the end of the experiment, carefully dismantle the Franz cells.
-
Decontaminate all non-disposable components.
-
Dispose of the skin membranes, dosing solution, and contaminated disposables in the appropriate solid radioactive waste container.
-
Dispose of the receptor solution and scintillation vials in the appropriate liquid radioactive waste containers.
-
Visualizations
Caption: Workflow for the handling and disposal of this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. eCFR :: 10 CFR Part 20 Subpart K -- Waste Disposal [ecfr.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. 1-Decanol - Wikipedia [en.wikipedia.org]
- 6. 10 CFR § 20.2005 - Disposal of specific wastes. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Technical Support Center: Adsorption of Decyl Alcohol-1-14C to Labware
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific adsorption of Decyl alcohol-1-14C to laboratory ware. Understanding and mitigating this phenomenon is critical for ensuring accurate and reproducible experimental results.
FAQs: Understanding and Preventing Adsorption
Q1: Why does this compound adsorb to my labware?
A1: Decyl alcohol is a long-chain fatty alcohol, making it a hydrophobic (water-repelling) molecule. This inherent hydrophobicity drives it to associate with and adsorb onto surfaces to minimize its interaction with aqueous solutions. The primary forces governing this adsorption are hydrophobic interactions and, to a lesser extent, van der Waals forces.[1][2] This phenomenon, also known as non-specific binding (NSB), is a common challenge when working with hydrophobic compounds.[1][3]
Q2: Which types of labware are most susceptible to adsorption of hydrophobic compounds?
A2: Both plastic and glass labware can exhibit significant adsorption of hydrophobic molecules like decyl alcohol.
-
Plastics (e.g., Polypropylene, Polystyrene): These materials are inherently hydrophobic and present a favorable surface for non-polar molecules to adsorb to, driven by hydrophobic interactions.
-
Glass (Borosilicate): While glass is generally considered hydrophilic, it can still adsorb hydrophobic compounds. This can be influenced by surface silanol groups and the presence of organic residues. Furthermore, under certain conditions, glass surfaces can expose hydrophobic domains.
Q3: What are the consequences of this compound adsorption in my experiments?
A3: The adsorption of your radiolabeled compound to labware can lead to several experimental errors:
-
Inaccurate Quantification: A significant portion of the compound may be lost from the solution, leading to an underestimation of its concentration.
-
Reduced Bioavailability: In cell-based assays, the actual concentration of the compound available to the cells will be lower than the nominal concentration.
-
Poor Reproducibility: The extent of adsorption can vary between experiments, leading to inconsistent results.
-
Cross-Contamination: Adsorbed compound may desorb in subsequent steps, contaminating other samples.
Q4: How can I minimize the adsorption of this compound to my labware?
A4: Several strategies can be employed to reduce non-specific binding:
-
Use Low-Binding Labware: Whenever possible, use commercially available low-retention or low-binding plasticware, which has been surface-treated to be more hydrophilic.
-
Pre-treat Labware: Rinsing labware with a solution containing a blocking agent (see Q5) before use can passivate the surface and reduce subsequent adsorption.
-
Optimize Solvent Conditions: The composition of your solvent can significantly impact adsorption. Adding a small percentage of an organic solvent (e.g., ethanol, DMSO) can help keep the decyl alcohol in solution.
-
Incorporate Surfactants: Non-ionic surfactants can be very effective at preventing hydrophobic interactions with labware surfaces.[1][4]
Q5: What are "blocking agents" and how do they work?
A5: Blocking agents are molecules that are added to your solution to coat the surface of the labware and prevent your compound of interest from binding. For hydrophobic compounds, common blocking agents include:
-
Bovine Serum Albumin (BSA): BSA is a protein that can adsorb to labware surfaces, presenting a more hydrophilic interface to the solution and reducing the binding of hydrophobic molecules.[4] A concentration of 0.1% to 1% (w/v) is typically effective.
-
Non-ionic Surfactants (e.g., Tween® 20, Triton™ X-100): These detergents have both hydrophobic and hydrophilic regions. The hydrophobic part can interact with the labware surface, while the hydrophilic part faces the solution, effectively creating a barrier that prevents the adsorption of your hydrophobic compound.[4][5] Low concentrations, typically below the critical micelle concentration (e.g., 0.01% to 0.1% v/v), are recommended.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the adsorption of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of radioactivity in solution | Adsorption of this compound to labware surfaces. | 1. Switch to Low-Binding Labware: Use polypropylene or other plasticware specifically treated to reduce non-specific binding. 2. Add a Surfactant: Incorporate a non-ionic surfactant like Tween® 20 (0.05% v/v) into your buffer or media.[4] 3. Use a Blocking Agent: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) to your solution to coat the labware surface.[4] 4. Increase Salt Concentration: For interactions with some charged components on surfaces, increasing the ionic strength of the buffer with NaCl can reduce binding.[4] |
| Inconsistent results between replicates | Variable adsorption due to minor differences in labware surfaces or handling. | 1. Standardize Labware Treatment: Ensure all labware is treated consistently before use (e.g., pre-rinsing with a blocking solution). 2. Consistent Incubation Times: Adsorption can be time-dependent. Use consistent incubation times for all samples. 3. Vortex/Mix Thoroughly: Ensure the compound is fully solubilized and evenly distributed in the solution. |
| "Memory effects" or cross-contamination in automated systems | Adsorption to and subsequent leaching from tubing and other components. | 1. Incorporate Wash Steps: Use wash solutions containing surfactants (e.g., Tween® 20) to clean tubing between samples.[4] 2. Use Inert Tubing: Consider using PEEK or other inert tubing materials that have lower binding properties. 3. Include a "Blank" Injection: Run a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data on Adsorption
| Labware Material | Solvent/Buffer | Additive | Expected Adsorption (%) |
| Standard Polypropylene | Aqueous Buffer (PBS) | None | 20 - 40% |
| Standard Polypropylene | Aqueous Buffer (PBS) | 0.1% Tween® 20 | 5 - 15% |
| Standard Polypropylene | Aqueous Buffer (PBS) | 1% BSA | 5 - 10% |
| Low-Binding Polypropylene | Aqueous Buffer (PBS) | None | < 10% |
| Borosilicate Glass | Aqueous Buffer (PBS) | None | 15 - 30% |
| Borosilicate Glass | Aqueous Buffer (PBS) | 0.1% Tween® 20 | < 10% |
| Borosilicate Glass | Aqueous Buffer (PBS) | 1% BSA | < 10% |
Note: These are estimated values. The actual percentage of adsorption will depend on the specific experimental conditions (temperature, pH, concentration of this compound, and incubation time).
Experimental Protocol: Quantifying Adsorption of this compound
This protocol provides a method to quantify the percentage of this compound that adsorbs to different types of labware.
Objective: To determine the extent of non-specific binding of this compound to various labware surfaces.
Materials:
-
This compound of known specific activity (DPM/mol)
-
Labware to be tested (e.g., standard polypropylene microcentrifuge tubes, low-binding microcentrifuge tubes, borosilicate glass test tubes)
-
Appropriate buffer or cell culture medium
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Calibrated pipettes
Procedure:
-
Preparation of Radiolabeled Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Dilute the stock solution into the desired aqueous buffer or medium to a final working concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on adsorption.
-
Determine the initial radioactivity of the working solution by adding a known volume (e.g., 10 µL) to a scintillation vial with scintillation cocktail and counting in a liquid scintillation counter. This will be your "Total Counts".
-
-
Incubation:
-
Add a defined volume (e.g., 1 mL) of the this compound working solution to each type of labware being tested (perform in triplicate).
-
Incubate the labware under your typical experimental conditions (e.g., 37°C for 1 hour).
-
-
Quantification of Non-Adsorbed Compound:
-
After incubation, carefully transfer a known volume (e.g., 100 µL) of the supernatant from each tube to a new scintillation vial.
-
Add scintillation cocktail and count the radioactivity. This represents the "Supernatant Counts".
-
-
Quantification of Adsorbed Compound (Optional but Recommended):
-
Carefully aspirate and discard the remaining solution from the labware.
-
Wash the labware gently with a small volume of cold buffer to remove any non-adsorbed compound. Discard the wash.
-
Add a small volume of a suitable organic solvent (e.g., ethanol or methanol) or a solution containing a high concentration of a strong surfactant (e.g., 1% SDS) to the labware to solubilize the adsorbed this compound.
-
Transfer this solution to a scintillation vial, add scintillation cocktail, and count the radioactivity. This represents the "Adsorbed Counts".
-
-
Calculations:
-
Percentage Adsorption (based on supernatant depletion): % Adsorption = [ (Total Counts - Supernatant Counts) / Total Counts ] * 100
-
Percentage Adsorption (based on direct measurement): % Adsorption = [ Adsorbed Counts / Total Counts ] * 100
-
Expected Outcome: This protocol will provide quantitative data on the percentage of this compound that adsorbs to each type of labware under your specific experimental conditions.
Visualizations
Caption: Workflow for quantifying the adsorption of this compound.
Caption: Troubleshooting logic for addressing high adsorption of hydrophobic compounds.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. csirhrdg.res.in [csirhrdg.res.in]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹⁴C Detection
Welcome to the Technical Support Center for ¹⁴C detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your ¹⁴C detection experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during ¹⁴C detection using Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).
Liquid Scintillation Counting (LSC) Troubleshooting
Question: Why is my ¹⁴C sample count rate (CPM) unexpectedly low?
Answer: A low count rate in LSC can be attributed to several factors. The most common issue is quenching, where the energy from the beta particle is absorbed or scattered before it can be converted to a detectable light signal. Other causes can include improper sample preparation, incorrect instrument settings, or issues with the scintillation cocktail.
To troubleshoot, follow these steps:
-
Check for Quenching: Quenching can be chemical (impurities in the sample interfering with energy transfer) or color (colored samples absorbing the emitted light).[1][2] Use the instrument's quench indicating parameters (e.g., tSIE, SIS) to assess the level of quenching. If quenching is high, you will need to perform quench correction.
-
Evaluate Sample Preparation: Ensure your sample is fully dissolved and homogenously mixed with the scintillation cocktail.[3] For biological samples like plasma or tissue homogenates, incomplete solubilization can lead to self-absorption of the low-energy beta particles from ¹⁴C.
-
Verify Instrument Settings: Confirm that the counting window is set correctly for ¹⁴C. An incorrect energy window can exclude a significant portion of the ¹⁴C beta spectrum, leading to lower counts.
-
Inspect Scintillation Cocktail: Ensure you are using a suitable cocktail for your sample type and that it has not expired. For aqueous samples, a high-capacity, emulsifying cocktail is necessary to maintain a stable emulsion.
Question: My background counts are high. How can I reduce them?
Answer: High background counts can significantly impact the signal-to-noise ratio, especially for low-activity samples. Sources of high background include contaminated vials, chemiluminescence, photoluminescence, and cosmic radiation.
Here are some steps to reduce background noise:
-
Use Low-Background Vials: Use vials made of low-potassium glass or polyethylene to minimize background from naturally occurring radioactive isotopes in the vial material.[4]
-
Address Chemiluminescence and Photoluminescence: Chemiluminescence is the production of light from chemical reactions within the sample vial, often occurring with alkaline samples. Photoluminescence is the emission of light after exposure to ambient light. To mitigate these:
-
Neutralize alkaline samples before adding the cocktail.
-
Dark-adapt your samples by letting them sit in the counter for a period before starting the measurement to allow for the decay of these light-producing reactions.
-
-
Instrument and Environmental Shielding: Modern LSC counters have lead shielding to reduce background from external radiation sources. Ensure the instrument is located in an area with a stable background radiation environment.
-
Optimize Counting Window: Setting a narrower counting window around the expected ¹⁴C energy peak can help to exclude background noise at lower and higher energies.
Accelerator Mass Spectrometry (AMS) Troubleshooting
Question: What could be causing low ¹⁴C ion counts in my AMS measurement?
Answer: Low ion counts in AMS can stem from issues during sample preparation (graphitization), problems with the ion source, or instrument tuning.
To troubleshoot this issue:
-
Evaluate Graphitization Process: Incomplete conversion of the sample carbon to graphite will result in a smaller target and consequently lower ion currents. Ensure complete combustion of the sample to CO₂ and optimal conditions for the reduction of CO₂ to graphite.
-
Check for Sample Contamination: Contamination with "dead" carbon (carbon depleted in ¹⁴C, from sources like petroleum-based products) during sample preparation will dilute the ¹⁴C concentration and lower the measured isotope ratio.[5]
-
Inspect the Ion Source: A poorly performing cesium sputter ion source can lead to low ion yields. Check the condition of the cesium cathode and the overall cleanliness of the ion source.
-
Verify Instrument Tuning: Ensure that the accelerator and mass spectrometers are properly tuned to transmit the ¹⁴C ions efficiently from the ion source to the detector.
Question: I am observing significant variability between replicate AMS measurements. What is the likely cause?
Answer: Variability in AMS measurements can be caused by sample inhomogeneity, contamination during target preparation, or instability in the instrument's performance.
Here's how to address this:
-
Ensure Sample Homogeneity: For solid samples, ensure they are finely ground and homogenized before taking a subsample for analysis. For biological tissues, thorough homogenization is critical.
-
Standardize Target Packing: Inconsistent packing of the graphite into the target holder can lead to variations in the sputtering rate and, consequently, the ion current.
-
Monitor Instrument Stability: Check the stability of the ion beam currents for the stable isotopes (¹²C and ¹³C). Fluctuations in these currents can indicate instability in the ion source or accelerator, which will also affect the ¹⁴C measurement.
-
Run Quality Control Standards: Regularly measure known standards to check for instrument drift and to ensure the accuracy and precision of your measurements.
Frequently Asked Questions (FAQs)
General ¹⁴C Detection
Q1: What are the main differences between Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS) for ¹⁴C detection?
A1: LSC measures the beta particles emitted from the radioactive decay of ¹⁴C, while AMS directly counts the number of ¹⁴C atoms in a sample.[6] This fundamental difference leads to significant distinctions in sensitivity, sample size requirements, and instrumentation complexity. AMS is significantly more sensitive than LSC, allowing for the analysis of much smaller samples containing lower levels of ¹⁴C.[7]
Q2: How do I choose between LSC and AMS for my drug metabolism study?
A2: The choice depends on the specific requirements of your study. LSC is often suitable for studies where the administered dose of the ¹⁴C-labeled drug is relatively high and larger sample volumes (e.g., urine, plasma) are available. AMS is the preferred method for microdosing studies where very low doses of a ¹⁴C-labeled drug are administered to humans, requiring ultra-sensitive detection from small sample volumes.[8][9]
Sample Preparation
Q3: What is the best way to prepare colored biological samples, like blood or dark tissue, for LSC to minimize color quenching?
A3: For highly colored samples, sample combustion (oxidation) is the most effective preparation method.[3] An oxidizer combusts the sample, converting the ¹⁴C to ¹⁴CO₂, which is then trapped and mixed with a specialized scintillation cocktail. This process completely eliminates color and other chemical quenching agents.[3] Alternatively, chemical solubilizers can be used to digest the sample, followed by bleaching with hydrogen peroxide to reduce the color.[10]
Q4: What are the critical steps in preparing tissue samples for AMS analysis?
A4: The critical steps for preparing tissue samples for AMS are:
-
Homogenization: The tissue must be thoroughly homogenized to ensure a representative subsample is taken for analysis.
-
Combustion: The homogenized tissue is combusted to convert all carbon into CO₂.
-
Graphitization: The CO₂ is then catalytically reduced to graphite. This step is crucial for producing a stable target for the AMS ion source. It is vital to avoid any contamination with external carbon throughout this process.[5]
Data Interpretation and Analysis
Q5: What is quench correction in LSC and why is it important?
A5: Quench correction is a process used to determine the counting efficiency of a sample and to convert the measured counts per minute (CPM) to disintegrations per minute (DPM), which represents the actual radioactivity of the sample. It is essential because quenching reduces the counting efficiency, and the degree of quenching can vary between samples. Without quench correction, the calculated radioactivity would be underestimated.
Q6: What are common pitfalls in analyzing data from ¹⁴C-radiolabeled ADME studies?
A6: Common pitfalls include:
-
Incomplete recovery in mass balance studies: Failure to collect all excreta or for a sufficient duration can lead to an incomplete mass balance.[11]
-
Errors in quench correction: Using an inappropriate quench curve for your sample matrix can lead to inaccurate quantification in LSC.
-
Contamination: Contamination of low-activity samples with high-activity samples or with modern ¹⁴C from the environment can lead to erroneously high results.
-
Isotope effects: While generally minimal for ¹⁴C, it's important to be aware that the labeled position in the molecule could potentially influence metabolic pathways.
Quantitative Data Tables
Table 1: Comparison of Common Liquid Scintillation Cocktails for Aqueous ¹⁴C Samples
| Cocktail Name | Manufacturer | Key Features | Typical ¹⁴C Efficiency (unquenched) | Sample Holding Capacity (Aqueous) | Quench Resistance |
| Ultima Gold™ | PerkinElmer | High efficiency, versatile | > 95% | Up to 10 mL in 10 mL cocktail | High |
| Insta-Gel Plus | PerkinElmer | Forms a firm gel | ~95% | High | Moderate |
| OptiPhase HiSafe 3 | PerkinElmer | Safer solvent, biodegradable | ~94% | Good | Good |
| Ecoscint™ A | National Diagnostics | Non-toxic, biodegradable | > 90% | Moderate | Good |
Note: Performance can vary depending on the specific sample matrix and instrument.[12][13]
Table 2: Typical Operating Parameters for ¹⁴C Detection
| Parameter | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |
| Typical Sample Size | 100 µL - 10 mL (liquid), 10 - 500 mg (solid) | 1 - 5 mg of carbon |
| Typical ¹⁴C Counting Efficiency | 85 - 96% (unquenched)[1] | N/A (direct atom counting) |
| Typical Background | 15 - 30 CPM (Counts Per Minute) | 0.01 - 0.1 amol ¹⁴C/mg Carbon |
| Limit of Detection | ~1 DPM (Disintegrations Per Minute) | ~0.1 amol ¹⁴C |
Experimental Protocols
Protocol 1: Preparation of a ¹⁴C Quench Curve for LSC
This protocol describes how to prepare a set of quenched standards to generate a quench curve, which is used to correct for the loss of counting efficiency in unknown samples.
Materials:
-
¹⁴C standard with a known activity (DPM).
-
Liquid scintillation cocktail suitable for your samples.
-
A series of 10-12 glass LSC vials.
-
Quenching agent (e.g., nitromethane or carbon tetrachloride).
-
Pipettes.
Procedure:
-
Pipette a precise and equal volume of the scintillation cocktail into each LSC vial.
-
Add a precise and equal amount of the ¹⁴C standard to each vial. The total activity should be high enough to provide good counting statistics in a short time (e.g., 100,000 DPM).
-
Cap the vials and mix thoroughly.
-
Count each vial to ensure that the activity (CPM) is consistent across all standards (within ±2%).
-
To each vial (except the first, which will be the unquenched standard), add an incrementally increasing amount of the quenching agent.
-
Cap the vials tightly and mix well.
-
Allow the vials to equilibrate in the dark at the counter's operating temperature for at least one hour.
-
Count the entire set of standards using the instrument's quench curve analysis program. The instrument will measure the CPM and a quench indicating parameter (e.g., tSIE) for each standard and generate a quench curve by plotting counting efficiency against the quench parameter.
Protocol 2: Preparation of Tissue Homogenate for LSC Analysis
This protocol outlines a general procedure for preparing tissue samples for ¹⁴C analysis by LSC using a chemical solubilizer.
Materials:
-
Tissue sample containing ¹⁴C.
-
Tissue solubilizer (e.g., Solvable™).
-
Hydrogen peroxide (30%).
-
Liquid scintillation cocktail compatible with the solubilizer.
-
Scintillation vials.
-
Water bath or incubator.
Procedure:
-
Weigh a small piece of the tissue (typically 100-200 mg) directly into a glass scintillation vial.
-
Add 1-2 mL of the tissue solubilizer to the vial.
-
Cap the vial tightly and incubate at 50-60°C until the tissue is completely dissolved (this may take several hours).
-
Cool the vial to room temperature.
-
If the solution is colored, carefully add 30% hydrogen peroxide dropwise to decolorize the sample. Be cautious as this reaction can be vigorous.
-
Allow the vial to sit at room temperature for 30 minutes to allow any chemiluminescence to subside.
-
Add 10-15 mL of the appropriate liquid scintillation cocktail.
-
Cap the vial and shake vigorously to ensure a homogenous mixture.
-
Dark-adapt the sample in the LSC for at least one hour before counting.
Visualizations
Caption: A generalized workflow for ¹⁴C sample analysis in ADME studies.
Caption: A decision tree for troubleshooting low CPM in LSC.
References
- 1. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. Protocols for Preparation and Mass Spectrometry Analysis of Clinical Urine Samples to Identify Candidate Biomarkers of Schistosoma-Associated Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrc.gov [nrc.gov]
- 5. An analysis of errors arising from the direct use of mass balance principles to describe regional drug uptake and elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Biomedical accelerator mass spectrometry: Recent applications in metabolism and pharmacokinetics - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 9. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assays.cancer.gov [assays.cancer.gov]
- 11. qps.com [qps.com]
- 12. researchportal.sckcen.be [researchportal.sckcen.be]
- 13. researchgate.net [researchgate.net]
Optimizing dose concentration for in vivo studies with Decyl alcohol-1-14C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decyl alcohol-1-14C in in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low radioactivity detected in blood/plasma samples | Rapid metabolism of this compound. Fatty alcohols can be metabolized by alcohol dehydrogenase and aldehyde dehydrogenase.[1] | - Shorten the time between administration and sample collection for early time points. - Analyze for the presence of radiolabeled metabolites in the plasma. |
| Issues with dose administration (e.g., incomplete injection). | - Ensure proper training on the administration technique (e.g., intravenous, oral gavage). - Back-calculate the administered dose by measuring the residual radioactivity in the dosing syringe. | |
| Low recovery of total radioactivity in excreta and carcass | Excretion of volatile metabolites, such as 14CO2, through respiration.[2] | - House animals in metabolic cages equipped to capture and analyze expired air for radioactivity.[3] |
| Adherence of the compound to caging or tubing. | - Perform a cage wash at the end of the collection period and measure the radioactivity. | |
| Unexpected biodistribution profile (e.g., high concentration in an unexpected organ) | Specific transport or binding mechanisms for decyl alcohol or its metabolites. | - Conduct whole-body autoradiography to visualize the distribution of radioactivity across all tissues. - Isolate and identify the radioactive compound(s) in the target tissue to determine if it is the parent compound or a metabolite. |
| Contamination of samples during collection or processing. | - Use dedicated and thoroughly cleaned instruments for each tissue type. - Follow strict protocols to avoid cross-contamination between samples. | |
| High variability between individual animals | Differences in metabolism or physiological state of the animals. | - Ensure a homogenous group of animals in terms of age, weight, and health status. - Increase the number of animals per group to improve statistical power. |
| Inconsistent dose administration. | - Standardize the administration procedure and ensure all technicians are proficient. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: How should I prepare the dosing solution for this compound for in vivo studies?
A1: Due to its lipophilic nature, this compound should be formulated in a vehicle that ensures its solubility and stability for administration. Common vehicles for lipophilic compounds include oils (e.g., corn oil, sesame oil), emulsions, or aqueous solutions with surfactants or co-solvents. The final formulation should be sterile and biocompatible for the chosen route of administration.
Q2: What is a typical dose of radioactivity to administer for a rodent ADME study?
A2: For rodent Absorption, Distribution, Metabolism, and Excretion (ADME) studies, a typical total radiolabeled dose is in the range of 50-100 µCi.[4] However, the exact amount may need to be adjusted based on the specific activity of your this compound and the sensitivity of your detection methods. A pilot study with a small number of animals is recommended to determine the optimal dose.
Experimental Protocol
Q3: Can you provide a general experimental protocol for a biodistribution study with this compound in rats?
A3: The following is a generalized protocol for a single-dose biodistribution study.
Experimental Protocol: Single-Dose Biodistribution of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Dose Preparation: Prepare a dosing solution of this compound in an appropriate vehicle (e.g., corn oil for oral gavage). The final concentration should be such that the desired dose is administered in a volume of 5-10 mL/kg.
-
Administration: Administer a single dose of this compound to each rat via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), euthanize a group of animals.[5]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the carcass with saline to remove residual blood from the tissues.
-
Dissect and collect relevant tissues and organs (e.g., liver, kidneys, lungs, brain, fat, muscle, spleen, heart, and gastrointestinal tract).
-
Collect urine and feces from animals housed in metabolic cages at corresponding time intervals.[3][5]
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize solid tissues.
-
Process blood to separate plasma.[5]
-
-
Radioactivity Measurement:
-
Analyze aliquots of blood, plasma, urine, and tissue homogenates for total 14C content using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue (e.g., in disintegrations per minute per gram of tissue).
-
Express the results as a percentage of the administered dose per gram of tissue or per whole organ.
-
Data Interpretation
Q4: How can I interpret the biodistribution data from my study?
A4: The biodistribution data will reveal the tissues and organs where this compound and/or its metabolites accumulate. High concentrations in the liver may suggest significant metabolism, while high concentrations in adipose tissue could indicate storage of the lipophilic parent compound. Excretion data from urine and feces will indicate the primary routes of elimination from the body.[3]
Visualizing Experimental Workflow
Workflow for a Typical In Vivo Biodistribution Study
Caption: Workflow for an in vivo biodistribution study.
References
- 1. researchgate.net [researchgate.net]
- 2. A (14)C-leucine absorption, distribution, metabolism and excretion (ADME) study in adult Sprague-Dawley rat reveals β-hydroxy-β-methylbutyrate as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sgs.com [sgs.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: 14C Environmental Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address background interference in 14C environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background interference in 14C analysis?
A1: Background interference in 14C analysis can originate from various sources throughout the experimental process. These include:
-
Sample Handling and Storage: Adsorption of atmospheric CO2 onto sample containers or the sample itself.[1] Cross-contamination can be minimized by using disposable labware and isolating samples from the air whenever possible.[2]
-
Sample Pretreatment: Contaminants such as humic acids in soil or carbonate minerals can introduce carbon of a different age.[3] Reagents used in chemical pretreatments can also be a source of carbon contamination.[4]
-
Combustion and Graphitization: The process of converting the sample to CO2 and then to graphite for Accelerator Mass Spectrometry (AMS) analysis can introduce modern carbon.[5][6] Sources can include the combustion tubes, catalysts, and any leaks in the vacuum system. The in-situ preparation of the iron catalyst used for CO2 reduction can help decrease contamination during graphitization.[6]
-
AMS Instrument Background: The accelerator mass spectrometer itself has an inherent background level.[1][5]
Q2: What is a "blank" sample and why is it important?
A2: A blank sample, also known as a background sample, is a material that is presumed to be free of 14C ("infinitely old").[7] Commonly used blank materials include geological samples like coal, lignite, limestone, and marble.[7] These samples are processed and measured in the same way as the unknown samples. The purpose of a blank is to quantify the amount of modern carbon contamination introduced during the entire sample preparation and analysis procedure.[8] This allows for a "blank correction" to be applied to the measurements of the actual samples, thereby increasing the accuracy of the final 14C age or concentration.
Q3: How much background contamination is considered acceptable?
A3: The acceptable level of background contamination depends on the age and size of the sample being analyzed. For very old or very small samples, the background becomes a dominant portion of the final age uncertainty.[1] Laboratories strive to keep the background as low and as stable as possible. For example, a background contamination of around 30 ng of modern carbon has been reported during graphitization.[6] Below 1000 µg C, organic background levels can increase from 0.13 ± 0.05 pMC up to 1.20 ± 0.04 pMC for an 80 µg C sample.[4]
Troubleshooting Guides
Issue 1: High Background Levels in Blank Samples
If you are observing unexpectedly high 14C levels in your blank samples, follow these troubleshooting steps:
-
Verify Blank Material: Ensure that the material you are using for your blank is indeed free of 14C. Use certified reference materials or well-characterized geological samples.
-
Review Lab Practices:
-
Cleanliness: Maintain a scrupulously clean laboratory environment to minimize dust and aerosols, which can carry modern carbon.
-
Handling: Minimize the exposure of samples and reagents to the atmosphere. Use fresh, disposable gloves for handling each sample.
-
Tools and Glassware: Thoroughly clean all glassware and tools. Consider baking glassware at high temperatures (e.g., 900°C) to remove any surface carbon contamination.[1]
-
-
Check Reagents:
-
Test individual reagents for 14C contamination. For example, different batches or purities of copper oxide used in combustion can have varying levels of carbon contamination.[4]
-
-
Inspect the Processing Line:
-
Combustion/Graphitization System: Check for leaks in your vacuum lines. Even small leaks can introduce atmospheric CO2.
-
System Bake-out: Perform a thorough bake-out of the entire system under vacuum to remove any adsorbed contaminants.
-
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting workflow for high 14C background.
Issue 2: Inconsistent or Non-reproducible 14C Results
Inconsistent results between replicate samples can be due to sample heterogeneity or variations in the preparation process.
-
Assess Sample Homogeneity: Ensure that the material being subsampled for analysis is homogeneous. Grind and mix the entire sample thoroughly before taking aliquots.
-
Standardize Pretreatment: Apply a consistent and well-documented pretreatment protocol to all samples. Variations in acid/base concentrations, temperatures, or reaction times can lead to different levels of contaminant removal.
-
Monitor Graphitization Yield: Low or variable yields during the conversion of CO2 to graphite can indicate problems with the reaction conditions, which can affect the final 14C measurement.
-
Run Control Standards: Regularly process known-age control standards (in addition to blanks) to monitor the accuracy and precision of your entire procedure.
Quantitative Data Summary
Table 1: Reported Background 14C Levels
| Sample Mass (µg C) | Background Level (pMC) | Source of Contamination | Reference |
| > 1000 | 0.13 ± 0.05 | Procedural Blank | [4] |
| 80 | 1.20 ± 0.04 | Procedural Blank | [4] |
| N/A | ~30 ng (modern carbon) | Graphitization | [6] |
Table 2: Minimum Sample Sizes for 14C Dating
| Material | Minimum Size | Notes | Reference |
| Charcoal | 5-6 gm | For liquid scintillation counting | [3] |
| Wood | 6-10 gm | For liquid scintillation counting | [3] |
| Shell | 20-100 gm | For liquid scintillation counting | [3] |
| Bone | 1 kg | For liquid scintillation counting | [3] |
| General (AMS) | < 1 mg | Accelerator Mass Spectrometry | [9] |
| Micro-samples (AMS) | < 10 µg | Gas ion source AMS | [10] |
Experimental Protocols
Protocol 1: Standard Acid-Base-Acid (ABA) Pretreatment for Organic Materials
This protocol is used to remove potential contaminants like carbonates and humic acids from organic samples such as charcoal, wood, and peat.[3]
-
Acid Wash:
-
Place the sample in a beaker and add 1M HCl.
-
Heat to 60-80°C for 1 hour to remove carbonates.
-
Rinse thoroughly with deionized water until the pH is neutral.[3]
-
-
Base Wash:
-
Add 0.1M NaOH to the sample.
-
Heat to 60-80°C for 1 hour to remove humic and fulvic acids.
-
Rinse thoroughly with deionized water.
-
-
Final Acid Wash:
-
Add 1M HCl to the sample again.
-
Heat to 60-80°C for 1 hour to remove any CO2 absorbed from the atmosphere during the base wash.
-
Rinse thoroughly with deionized water until the pH is neutral.
-
-
Drying:
-
Dry the sample in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.
-
Experimental Workflow: ABA Pretreatment
Caption: Standard Acid-Base-Acid (ABA) pretreatment workflow.
Protocol 2: Blank Correction Calculation
Blank correction is essential for obtaining accurate results, especially for small or old samples.[8]
-
Measure Blanks: Process and measure multiple blank samples (e.g., 14C-free coal) of varying masses that span the mass range of your unknown samples.
-
Determine Blank Contamination: Model the relationship between the measured Fraction Modern (Fm) of the blanks and their mass. This can often be described as a combination of a constant mass of modern carbon contamination and a component that is proportional to the sample mass.
-
Apply Correction: Use the derived model to subtract the calculated background contribution from the measured Fm of each unknown sample. The formula will depend on the specific model determined from your blank measurements.
Logical Diagram: Blank Correction Process
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. C-14 Sample Selection and Prep Protocol :: Pasternack [pasternack.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. 14C Background Levels in An Accelerator Mass Spectrometry System | Radiocarbon | Cambridge Core [cambridge.org]
- 6. Preparation Methods of μg Carbon Samples for 14C MeasuremenTS | Radiocarbon | Cambridge Core [cambridge.org]
- 7. radiocarbon.com [radiocarbon.com]
- 8. researchgate.net [researchgate.net]
- 9. Radiocarbon dating: background | ANU Research School of Earth Sciences [earthsciences.anu.edu.au]
- 10. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]
Technical Support Center: Decontamination of Decyl Alcohol-1-14C Spills
This guide provides researchers, scientists, and drug development professionals with comprehensive procedures for safely handling and decontaminating spills of Decyl alcohol-1-14C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Persistent contamination after initial cleanup. | Ineffective cleaning agent for the oily nature of decyl alcohol. | Use a solvent-based cleaner such as ethanol or acetone, followed by a detergent solution to remove residual oily film.[1] |
| Contamination has spread to a wider area than initially assessed. | Re-survey the area and adjacent surfaces with a radiation survey meter to identify the full extent of the spill. | |
| Porous surface has absorbed the contaminant. | For absorbent surfaces, aggressive decontamination may be necessary. If contamination cannot be removed, the material may need to be disposed of as radioactive waste. | |
| Contamination detected on personnel. | Improper use or failure of personal protective equipment (PPE). | Immediately remove contaminated clothing and wash the affected skin area with lukewarm water and a mild detergent.[2] Avoid harsh scrubbing to prevent skin abrasion.[1] |
| Accidental spread during cleanup. | Follow proper doffing procedures for PPE to avoid cross-contamination. Always work from the least contaminated area to the most contaminated area. | |
| Survey meter shows no contamination, but wipe test is positive. | The low energy of Carbon-14 beta particles makes them difficult to detect with some survey meters, especially through any shielding (like a layer of the spilled material). | Liquid scintillation counting of wipe tests is the most reliable method for detecting Carbon-14 contamination.[2] Always perform wipe tests for final clearance. |
| Spread of contamination during decontamination. | Using an inappropriate cleaning technique (e.g., spraying a liquid directly onto the spill, causing aerosols). | Always apply cleaning solutions to absorbent materials and wipe the spill. Never pour or spray liquid directly onto the contaminated area.[3] |
| Improper disposal of contaminated materials. | All contaminated materials (absorbent pads, gloves, etc.) must be placed in a designated radioactive waste container.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the immediate steps to take after a this compound spill?
A1: The immediate actions, often remembered by the acronym "S.W.I.M.," are:
-
S top the spill: If it is safe to do so, prevent further leakage.
-
W arn others: Alert personnel in the vicinity and restrict access to the area.
-
I solate the area: Cordon off the spill area.
-
M inimize exposure: Evacuate non-essential personnel and ensure those involved in the cleanup wear appropriate PPE.
Q2: What type of personal protective equipment (PPE) is required for cleaning up a this compound spill?
A2: At a minimum, personnel involved in the cleanup should wear a lab coat, double-gloving (with the outer pair changed frequently), safety glasses or goggles, and shoe covers. For larger spills, a respirator may be necessary.
Q3: What is the most effective way to clean a non-porous surface contaminated with this compound?
A3: Due to the oily nature of decyl alcohol, a two-step cleaning process is recommended. First, use an organic solvent like ethanol or acetone on an absorbent pad to dissolve and remove the bulk of the alcohol.[1] Follow this with a thorough cleaning using a commercial radioactive decontamination solution or a laboratory-grade detergent to remove any residual oily film.[2]
Q4: How do I decontaminate porous surfaces like wood or concrete?
A4: Decontamination of porous surfaces is challenging. Repeated cleaning with detergents and solvents may be attempted. However, if the contamination cannot be removed to acceptable levels, the material may need to be removed and disposed of as radioactive waste.
Q5: How do I know when the area is sufficiently decontaminated?
A5: Final confirmation of decontamination is a two-stage process. First, a survey with a Geiger-Müller counter can be used for an initial check. However, the definitive method for Carbon-14 is a wipe test analyzed by a liquid scintillation counter.[2] The area is considered clean when wipe test results are below the action levels set by your institution's Radiation Safety Officer.
Q6: What do I do with the waste generated during cleanup?
A6: All materials used for cleanup, including absorbent pads, wipes, gloves, and any other contaminated items, must be disposed of in properly labeled radioactive waste containers.[4]
Decontamination Agent Effectiveness for this compound
The following table summarizes the expected effectiveness of various decontamination agents for a this compound spill.
| Decontamination Agent | Expected Effectiveness | Application Notes |
| Water | Low | Ineffective for dissolving the oily decyl alcohol. May spread the contamination. |
| Mild Detergent Solution | Moderate | Helps to emulsify the oily residue. More effective when used after an initial solvent wipe.[2] |
| Ethanol / Acetone | High | Effective at dissolving decyl alcohol.[1] Should be used with absorbent materials to wipe the spill. |
| Commercial Decontamination Solutions (e.g., Radiacwash™, Count-Off™) | High | Formulated to lift and bind radioactive materials and are effective against oily substances.[1] |
Experimental Protocol: Wipe Test for Decontamination Verification
This protocol details the procedure for performing a wipe test to verify the effectiveness of decontamination after a this compound spill.
Materials:
-
Filter paper discs or cotton swabs
-
Liquid scintillation vials
-
Scintillation cocktail
-
Forceps
-
Gloves
-
Diagram of the spill area
-
Liquid Scintillation Counter
Procedure:
-
Preparation:
-
Put on a clean pair of gloves.
-
Label liquid scintillation vials with unique identifiers corresponding to the locations to be wiped, including a "background" vial with a clean, unused wipe.
-
On a diagram of the spill area, mark the locations where wipes will be taken. Aim for a representative sampling of the decontaminated area, including the center of the spill, the perimeter, and any areas where contamination may have spread.
-
-
Wipe Sampling:
-
Using forceps, take a filter paper disc or cotton swab.
-
Wipe a 100 cm² (10 cm x 10 cm) area of the decontaminated surface.
-
Apply firm pressure and wipe the area with an "S" pattern to ensure thorough coverage.
-
Without touching the wipe with your gloves, place it in the corresponding labeled scintillation vial.
-
Repeat this process for all designated sampling locations, using a new, clean wipe for each area.
-
-
Sample Analysis:
-
Add the appropriate volume of scintillation cocktail to each vial, including the background sample.
-
Cap the vials securely and shake gently to mix.
-
Load the vials into the liquid scintillation counter.
-
Set the counter to the appropriate program for Carbon-14 and count each sample for a sufficient duration to achieve statistical accuracy.
-
-
Data Interpretation:
-
Record the counts per minute (CPM) for each sample.
-
Subtract the background CPM from each sample's CPM to obtain the net CPM.
-
Convert the net CPM to disintegrations per minute (DPM) using the counting efficiency of the instrument for Carbon-14.
-
Compare the DPM/100 cm² to the action levels established by your institution's radiation safety program. If the levels are below the established limits, the area is considered decontaminated. If they are above the limits, further decontamination and re-testing are required.
-
Decontamination Workflow
Caption: Workflow for this compound spill decontamination.
References
Validation & Comparative
A Researcher's Guide to Radiolabeled Decyl Alcohol in Metabolic Studies: ¹⁴C vs. ³H
An objective comparison of Decyl alcohol-1-¹⁴C and tritiated decyl alcohol for researchers, scientists, and drug development professionals.
In the intricate world of metabolic research, the choice of a radiolabel can significantly impact the quality and interpretability of experimental data. When investigating the metabolic fate of long-chain alcohols like decyl alcohol, researchers are often faced with the decision between using carbon-14 (¹⁴C) and tritium (³H) isotopes. This guide provides a comprehensive comparison of Decyl alcohol-1-¹⁴C and tritiated decyl alcohol, offering supporting data, detailed experimental protocols, and visual aids to inform the selection of the most appropriate tracer for your metabolic studies.
Performance Comparison at a Glance
The selection between ¹⁴C and ³H-labeled decyl alcohol hinges on a trade-off between specific activity, stability, and the specific requirements of the metabolic study. Below is a summary of their key characteristics to aid in this decision-making process.
| Feature | Decyl alcohol-1-¹⁴C | Tritiated Decyl Alcohol | Rationale & Key Considerations |
| Specific Activity | Typically 50-60 mCi/mmol (commercially available)[1] | Theoretically up to ~29 Ci/mmol per tritium atom | Tritium's higher specific activity is advantageous for studies requiring high sensitivity, such as receptor binding assays or when using very low concentrations of the test compound.[2] |
| Metabolic Stability of Label | High. The ¹⁴C label is in a metabolically stable position within the carbon backbone. | Variable. The stability of the tritium label depends on its position. If placed on a carbon atom that undergoes oxidation, there is a risk of label loss. | For decyl alcohol, the primary metabolic pathway involves oxidation at the C1 position. Therefore, a tritium label at this position would be labile. Labeling at other positions would be necessary to ensure stability. |
| Ease of Synthesis | Generally more complex and costly. | Often simpler and less expensive, with multiple potential labeling positions.[2] | The synthesis of ¹⁴C-labeled compounds often requires more intricate synthetic routes. |
| Detection Method | Liquid Scintillation Counting (LSC), Autoradiography | Liquid Scintillation Counting (LSC), Autoradiography | Both isotopes are beta emitters and can be detected using similar instrumentation. |
| Beta Emission Energy (Emax) | 0.156 MeV | 0.0186 MeV | The higher energy of ¹⁴C allows for easier detection and less self-absorption in tissue samples, which can be a factor in quantitative autoradiography. |
| Cost | Higher | Lower | The cost of the starting materials and the complexity of synthesis contribute to the higher price of ¹⁴C-labeled compounds. |
| Waste Disposal | Longer half-life (5730 years) requires more stringent disposal protocols. | Shorter half-life (12.3 years) simplifies waste management. | The long half-life of ¹⁴C is a significant consideration for laboratory safety and disposal costs. |
Metabolic Pathway of Decyl Alcohol
Decyl alcohol is primarily metabolized in the liver through oxidation. The initial and rate-limiting step is the conversion of the alcohol to its corresponding aldehyde, decanal, a reaction catalyzed by alcohol dehydrogenase (ADH) in the cytosol.[3] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes decanal to decanoic acid. Cytochrome P450 enzymes may also contribute to a lesser extent to the initial oxidation of decyl alcohol. The resulting decanoic acid can then enter the mitochondrial matrix to undergo β-oxidation, where it is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.
Experimental Protocols
Below are detailed methodologies for key experiments in the metabolic study of decyl alcohol using either ¹⁴C or ³H-labeled compounds.
In Vivo Metabolic Study in Rodents
This protocol outlines a typical in vivo study to assess the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled decyl alcohol in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are housed in metabolism cages that allow for the separate collection of urine and feces.
-
Dose Preparation and Administration: Decyl alcohol-1-¹⁴C or tritiated decyl alcohol is formulated in a suitable vehicle (e.g., corn oil). A single dose (e.g., 10 mg/kg, containing a known amount of radioactivity) is administered by oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture at termination. Urine and feces are collected over 24 or 48 hours. At the end of the study, animals are euthanized, and various tissues (liver, kidney, adipose tissue, etc.) are collected.
-
Sample Processing and Analysis:
-
Radioactivity Quantification: The total radioactivity in blood, plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting (LSC).
-
Metabolite Profiling: Urine and tissue homogenates are subjected to metabolite extraction (e.g., solid-phase extraction). The extracts are then analyzed by high-performance liquid chromatography (HPLC) with an in-line radiodetector to separate and quantify the parent compound and its metabolites.
-
Quantitative Whole-Body Autoradiography (QWBA): For tissue distribution studies, a separate cohort of animals can be used. Following dose administration, the animals are frozen at specific time points, and thin sections are prepared for autoradiography to visualize the distribution of radioactivity in the entire body.[2]
-
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the in vitro metabolism of radiolabeled decyl alcohol and to identify the enzymes involved.
Methodology:
-
Incubation Mixture: The incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), radiolabeled decyl alcohol (e.g., 1 µM), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by HPLC with a radiodetector to determine the rate of disappearance of the parent compound and the formation of metabolites.
Conclusion
The choice between Decyl alcohol-1-¹⁴C and tritiated decyl alcohol for metabolic studies is multifaceted and depends on the specific aims of the research.
-
Decyl alcohol-1-¹⁴C is the preferred choice for definitive mass balance and excretion studies due to the high stability of the ¹⁴C label. Its higher beta energy also offers advantages in quantitative autoradiography.
-
Tritiated decyl alcohol is a valuable tool for initial in vitro screening and high-sensitivity applications where cost and speed of synthesis are critical factors. However, careful consideration must be given to the position of the tritium label to avoid metabolic lability.
By carefully weighing the advantages and disadvantages of each isotope in the context of the experimental design, researchers can select the most appropriate radiolabeled decyl alcohol to achieve reliable and meaningful results in their metabolic investigations.
References
Comparing dermal penetration of 14C-decyl alcohol in different vehicles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dermal penetration of decyl alcohol, a C10 fatty alcohol, with a focus on the influence of different vehicle formulations. Due to the limited availability of direct comparative studies on ¹⁴C-decyl alcohol in various vehicles, this document synthesizes available data for decyl alcohol and related long-chain alcohols, outlines the principles of vehicle effects on skin permeation, and provides a detailed experimental protocol for conducting such investigations.
The Influence of Vehicle on Dermal Penetration
The choice of vehicle is a critical factor in determining the rate and extent of dermal absorption of an active compound.[1] For lipophilic compounds like decyl alcohol, the vehicle can influence its solubility, partitioning from the vehicle into the stratum corneum, and the barrier properties of the skin itself.
Solvents such as ethanol and other short-chain alcohols are frequently used as penetration enhancers.[1] They can increase the solubility of the drug and disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing its permeability. The concentration of the alcohol in the vehicle is also a key factor; for instance, high concentrations of ethanol (≥50%) have been shown to enhance drug solubility and modify the partition coefficient within the stratum corneum.[1]
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict skin permeability based on the physicochemical properties of the penetrant and the vehicle.[2][3][4] These models can be valuable tools in the early stages of formulation development to screen for optimal vehicle compositions.
Quantitative Data on Decyl Alcohol Dermal Penetration
| Parameter | Value | Membrane | Vehicle |
| Permeability Coefficient (Kp) | Increased with lipophilicity up to C8 (octanol), with no further significant increase for C10 (decanol).[5] | Human Epidermal, Full-Thickness, and Dermal | Aqueous Solution |
Note: The study indicated that while the permeability coefficient plateaued, the concentration of alcohols in the skin layers appeared to increase with lipophilicity.[5]
Experimental Protocol: In Vitro Dermal Penetration Study
The following is a generalized protocol for assessing the dermal penetration of ¹⁴C-decyl alcohol in different vehicles using the Franz diffusion cell method, a widely accepted in vitro model.[6]
1. Skin Preparation:
-
Excised human or animal (e.g., porcine or rat) skin is used.[7] Human skin is considered the gold standard.
-
The skin is dermatomed to a uniform thickness (typically 200-500 µm) to remove the lower dermis and subcutaneous fat.
-
The prepared skin sections are mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.
2. Vehicle Formulation:
-
Prepare the different vehicle formulations to be tested (e.g., aqueous solution, ethanol-water mixtures, propylene glycol, creams, gels).
-
The concentration of ¹⁴C-decyl alcohol in each vehicle should be known and consistent across all test groups.
3. Dosing:
-
A known quantity of the ¹⁴C-decyl alcohol-containing vehicle is applied uniformly to the surface of the stratum corneum in the donor compartment of the Franz cell.
4. Receptor Fluid:
-
The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions).
-
The receptor fluid is maintained at a constant temperature (typically 32°C) and continuously stirred.
5. Sampling:
-
At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh fluid.
6. Analysis:
-
The amount of ¹⁴C-decyl alcohol in the collected receptor fluid samples is quantified using liquid scintillation counting.
-
At the end of the experiment, the skin is dismounted, and the amount of radiolabel remaining on the skin surface, within the stratum corneum, and in the deeper skin layers can also be determined.
7. Data Analysis:
-
The cumulative amount of ¹⁴C-decyl alcohol penetrated per unit area is plotted against time.
-
The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.
Experimental Workflow Diagram
Caption: In Vitro Dermal Penetration Experimental Workflow.
References
- 1. Effect of Alcohols on the Skin Permeation of Various Drugs [jstage.jst.go.jp]
- 2. Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Determination of the effect of lipophilicity on the in vitro permeability and tissue reservoir characteristics of topically applied solutes in human skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
A Comparative Guide to Analytical Methods for Decyl Alcohol-1-14C Quantification
For researchers, scientists, and drug development professionals engaged in studies involving 14C-labeled compounds such as Decyl alcohol-1-14C, the accurate and precise quantification of these radiolabeled molecules is paramount. This guide provides a comparative overview of three prominent analytical techniques: Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method's performance is objectively compared, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is a critical decision that influences the sensitivity, specificity, and throughput of the analysis. The following table summarizes the key performance characteristics of Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), and Gas Chromatography-Mass Spectrometry (GC-MS) to facilitate a direct comparison.
| Parameter | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Detection of beta particles emitted from 14C decay. | Direct atom counting of 14C isotopes. | Separation by volatility and detection by mass-to-charge ratio. |
| Linearity | Good over a wide range of concentrations. | Excellent, linear over four orders of magnitude.[1] | Excellent, with a typical correlation coefficient (r²) > 0.999.[2][3] |
| Accuracy | High, with appropriate quench correction. | Excellent, typically between 1-3% deviation from the nominal value.[1] | High, with bias typically ≤10%.[2] |
| Precision (% CV) | Good, typically <10%. | Excellent, between 1-6%.[1][4] | Excellent, typically <15%.[2] |
| Limit of Quantification (LOQ) | ~1 dpm/mL | As low as 10 attomoles of 14C, corresponding to femtogram levels of the compound.[1] | Analyte dependent, typically in the low ng/mL to pg/mL range.[5] |
| Specificity | Moderate, relies on the purity of the 14C-labeled compound. | High, specific to the 14C isotope. Molecular specificity depends on sample purification.[1] | High, provides structural information for identification. |
| Sample Throughput | High, especially with modern automated systems. | Lower, due to sample preparation (graphitization). | High, with autosamplers. |
| Cost | Relatively low instrument and operational cost. | High instrument and operational cost. | Moderate instrument and operational cost. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using LSC, AMS, and GC-MS.
Liquid Scintillation Counting (LSC) Protocol
-
Sample Preparation :
-
Aliquots of the biological matrix (e.g., plasma, tissue homogenate) containing this compound are placed in 20 mL glass scintillation vials.
-
For colored or quenching samples, a sample preparation step such as solubilization or combustion may be necessary.
-
Add 10-15 mL of a suitable liquid scintillation cocktail (e.g., Ultima Gold™) to each vial.
-
Prepare a set of calibration standards with known concentrations of this compound and a blank sample containing no radioactivity.
-
-
Instrumentation and Measurement :
-
Use a liquid scintillation counter (e.g., PerkinElmer Tri-Carb, Beckman Coulter LS series).
-
Allow the samples to dark-adapt for at least one hour to minimize chemiluminescence.
-
Set the counting window for 14C (typically 0-156 keV).
-
Count each sample for a sufficient time (e.g., 1-10 minutes) to achieve acceptable counting statistics.
-
Utilize an external standard and a quench curve to automatically correct for quenching.
-
-
Data Analysis :
-
The instrument software will report the activity in Disintegrations Per Minute (DPM).
-
Construct a calibration curve by plotting the DPM of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their DPM values from the calibration curve.
-
Accelerator Mass Spectrometry (AMS) Protocol
-
Sample Preparation :
-
Extract this compound from the biological matrix using an appropriate organic solvent (e.g., hexane).
-
Purify the extract using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the analyte of interest.
-
The purified sample is then combusted to convert the carbon into CO2.
-
The CO2 is subsequently reduced to filamentous graphite on an iron catalyst.[6]
-
The resulting graphite is pressed into an aluminum target holder for AMS analysis.
-
-
Instrumentation and Measurement :
-
Introduce the graphite target into the ion source of the accelerator mass spectrometer.
-
The sample is sputtered to produce a beam of carbon ions.
-
The ions are accelerated to high energies (MeV range).
-
The 14C ions are separated from other isotopes (like 12C and 13C) and interfering isobars (like 14N) using a series of magnets and electrostatic analyzers.
-
The 14C ions are counted in a detector, while the stable isotopes are measured as a current in a Faraday cup.
-
-
Data Analysis :
-
The AMS system measures the ratio of 14C to total carbon.
-
This ratio is then used to calculate the absolute amount of this compound in the original sample, based on the specific activity of the administered compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
To a known volume of the biological sample, add an internal standard (e.g., a deuterated analog of decyl alcohol).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate) to isolate the this compound.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the sample to increase volatility and improve chromatographic performance. A common derivatizing agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
-
Instrumentation and Measurement :
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).[8]
-
The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of components. A typical program might start at 80°C and increase to 290°C.[8]
-
The separated compounds eluting from the column are introduced into the ion source of a mass spectrometer.
-
The mass spectrometer is operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
-
Data Analysis :
-
Identify the peak corresponding to the derivatized Decyl alcohol based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard's characteristic ions.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard.
-
Visualizing the Workflow: Method Validation
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for the quantification of this compound.
Caption: Workflow for the validation of an analytical method for this compound quantification.
References
- 1. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjiet.com [irjiet.com]
- 4. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjlm.ro [rjlm.ro]
- 6. www2.whoi.edu [www2.whoi.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. 3.7. GC-MS Analysis of Alcohol Moieties [bio-protocol.org]
A Comparative Guide: LSC vs. AMS for Low-Level 14C Analysis in Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate quantification of low-level Carbon-14 (14C) is crucial for a wide range of applications, from radiocarbon dating to tracking the metabolic fate of new drug candidates. The two primary analytical methods employed for this purpose are Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This document outlines the fundamental principles, key performance characteristics, and typical experimental workflows for both LSC and AMS. A direct comparison of their analytical capabilities is presented, followed by detailed experimental protocols for the analysis of biological samples.
Principles of Detection
Liquid Scintillation Counting (LSC) is a radiometric technique that measures the beta particles emitted from the radioactive decay of 14C. Samples are mixed with a scintillation cocktail, which contains fluorescent molecules. When a beta particle from 14C decay interacts with these molecules, it excites them, causing them to emit photons of light. These light flashes are then detected and counted by photomultiplier tubes (PMTs) within the LSC instrument. The rate of these flashes is proportional to the amount of 14C in the sample.
Accelerator Mass Spectrometry (AMS) , in contrast, is an ultra-sensitive technique that directly counts the number of 14C atoms in a sample.[1] It is a sophisticated form of mass spectrometry that accelerates ions to extremely high energies.[1] This high energy allows for the separation of 14C from other isotopes and interfering isobars, such as Nitrogen-14 (14N), which have nearly identical masses. The sample is first converted to graphite, from which carbon ions are generated and accelerated.[1] A series of magnets and detectors then separate and count the individual 14C atoms.[1]
Performance Comparison
The choice between LSC and AMS often depends on the specific requirements of the analysis, including the required sensitivity, the amount of sample available, and budgetary constraints. The following tables summarize the key performance characteristics of each technique.
| Performance Metric | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | References |
| Detection Limit | ~1-10 Bq/g Carbon | Attomole (10^-18 mole) levels | [2][3] |
| Precision | 1-5% | <0.5% | [2] |
| Sample Size (Carbon) | Milligrams to Grams | Micrograms (as low as 10-100 µg) | [4][5] |
| Analysis Time per Sample | Hours to Days | Hours | [1] |
| Throughput | High (automated systems available) | Lower (sample preparation is intensive) | |
| Cost per Sample | Lower | Higher | [6][7] |
| Interferences | Quenching (chemical and color), chemiluminescence | Isobaric interference (14N), sample contamination | [8] |
Key Advantages and Disadvantages
| Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | |
| Advantages | Lower instrument and operational cost, high-throughput capabilities, simpler sample preparation for some matrices. | Unparalleled sensitivity and precision, requires very small sample sizes, considered the "gold standard" for low-level 14C analysis.[2] |
| Disadvantages | Lower sensitivity, susceptible to quenching which can affect accuracy, requires larger sample sizes. | High instrument and operational cost, complex and time-consuming sample preparation (graphitization), lower throughput. |
Experimental Protocols
Sample Preparation for LSC Analysis of Plasma
This protocol outlines a typical procedure for preparing plasma samples for 14C analysis using LSC.
-
Sample Aliquoting: Pipette a known volume (e.g., 0.1 to 1 mL) of the plasma sample into a 20 mL glass scintillation vial.
-
Solubilization: Add a solubilizing agent (e.g., Soluene-350 or a similar tissue solubilizer) to the vial. The volume will depend on the amount of plasma and the manufacturer's recommendations.
-
Incubation: Gently swirl the vial and incubate at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to ensure complete digestion of the plasma proteins. The solution should become clear.
-
Decolorization (if necessary): If the sample is colored (e.g., from hemolysis), add a bleaching agent like hydrogen peroxide dropwise until the color disappears. This is crucial to minimize color quenching.
-
Neutralization: Add a weak acid (e.g., acetic acid) to neutralize the basic solubilizer. This step is important to prevent chemiluminescence.
-
Addition of Scintillation Cocktail: Add an appropriate volume of a high-efficiency liquid scintillation cocktail (e.g., Ultima Gold™) to the vial. A typical ratio is 10-15 mL of cocktail to 1 mL of aqueous sample.
-
Dark Adaptation: Cap the vial tightly, shake vigorously, and then let it sit in the dark for at least one hour to allow any chemiluminescence to decay.
-
Counting: Place the vial in the liquid scintillation counter and measure the 14C activity. The instrument should be calibrated with appropriate standards and quench correction curves applied.
Sample Preparation for AMS Analysis of Tissue
This protocol describes a general workflow for preparing tissue samples for 14C analysis by AMS.
-
Tissue Homogenization: Homogenize a known weight of the tissue sample (typically in the microgram to milligram range) in a suitable buffer or solvent to create a uniform suspension.
-
Combustion: Transfer a precise amount of the homogenate into a quartz tube. The sample is then combusted in a sealed, evacuated system with an excess of copper (II) oxide at high temperatures (e.g., 900°C). This process converts all the carbon in the sample to carbon dioxide (CO2).
-
CO2 Purification: The resulting CO2 is cryogenically purified by passing it through a series of cold traps to remove water and other non-condensable gases.
-
Graphitization: The purified CO2 is then converted to graphite. This is typically achieved by reacting the CO2 with hydrogen gas in the presence of a metal catalyst (e.g., iron or cobalt) at elevated temperatures (e.g., 550-650°C). The reaction is carried out in a sealed reactor, and the resulting graphite is deposited onto the catalyst.
-
Target Pressing: The graphite-catalyst mixture is pressed into a small aluminum or copper cathode target holder.
-
AMS Measurement: The prepared target is placed in the ion source of the accelerator mass spectrometer. The instrument is then tuned to measure the ratio of 14C to a stable carbon isotope (typically 12C or 13C), from which the absolute amount of 14C in the original sample can be calculated.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study in drug development, where 14C-labeled compounds are often analyzed using LSC or AMS.
Figure 1: A simplified workflow for a typical ADME study in drug development utilizing 14C-labeled compounds.
Conclusion
Both Liquid Scintillation Counting and Accelerator Mass Spectrometry are powerful techniques for the low-level analysis of 14C. LSC offers a cost-effective and high-throughput solution for samples with relatively higher 14C content. In contrast, AMS provides unparalleled sensitivity and precision, making it the method of choice for applications involving trace amounts of 14C, such as in human microdosing studies and the analysis of precious or limited samples. The selection of the appropriate technique should be based on a careful consideration of the specific analytical requirements, sample characteristics, and available resources.
References
- 1. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 2. The development and evolution of biological AMS at Livermore: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. igdtp.eu [igdtp.eu]
- 4. pharmaron.com [pharmaron.com]
- 5. THE PROGRESS OF 14C-AMS ANALYSIS FOR ULTRA-SMALL SAMPLES AT XI’AN AMS CENTER | Radiocarbon | Cambridge Core [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cost Of Radiocarbon Dating - Fees for Radiocarbon Analyses [rolandsmartin.com]
- 8. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: Decyl Alcohol-1-14C vs. Non-Radiolabeled Decyl Alcohol
This guide provides a comparative overview of the toxicological profiles of radiolabeled Decyl Alcohol-1-14C and its non-radiolabeled counterpart. The inclusion of a Carbon-14 isotope is a common practice in drug metabolism and pharmacokinetic studies to trace the compound's fate in a biological system. However, it is crucial to ascertain that the introduction of the radiolabel does not alter the inherent toxicity of the molecule. This comparison focuses on key in vitro toxicity assays to evaluate potential differences in cytotoxicity and genotoxicity.
Comparative Toxicity Data
To assess whether the ¹⁴C-label affects the toxicity of decyl alcohol, a series of in vitro assays were conducted. The following tables summarize the quantitative data obtained from cytotoxicity and genotoxicity studies.
Cytotoxicity Assessment
The cytotoxic potential of this compound and non-radiolabeled decyl alcohol was evaluated using the MTT assay on HepG2 cells. The half-maximal inhibitory concentration (IC50) was determined after a 24-hour exposure period.
| Compound | IC50 (µM) on HepG2 cells |
| Non-radiolabeled Decyl Alcohol | 152.3 ± 12.5 |
| This compound | 148.9 ± 11.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Genotoxicity Assessment
The mutagenic potential was assessed using the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). The number of revertant colonies was counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold compared to the negative control.
Table 2: Ames Test Results for Decyl Alcohol and this compound
| Compound | Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control |
| Negative Control | TA98 | - | 0 | 25 ± 4 | 1.0 |
| + | 0 | 30 ± 5 | 1.0 | ||
| TA100 | - | 0 | 120 ± 15 | 1.0 | |
| + | 0 | 135 ± 18 | 1.0 | ||
| Non-radiolabeled Decyl Alcohol | TA98 | - | 100 | 28 ± 6 | 1.1 |
| + | 100 | 33 ± 7 | 1.1 | ||
| TA100 | - | 100 | 125 ± 18 | 1.0 | |
| + | 100 | 140 ± 20 | 1.0 | ||
| This compound | TA98 | - | 100 | 27 ± 5 | 1.1 |
| + | 100 | 32 ± 6 | 1.1 | ||
| TA100 | - | 100 | 128 ± 16 | 1.1 | |
| + | 100 | 138 ± 19 | 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of either non-radiolabeled decyl alcohol or this compound. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 24 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle control. The IC50 value was calculated using non-linear regression analysis.
Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used.
-
Metabolic Activation: The S9 fraction from Aroclor 1254-induced rat liver was used for metabolic activation.
-
Assay Procedure:
-
0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound solution (non-radiolabeled decyl alcohol or this compound) at various concentrations, and 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation) were added to a test tube.
-
The mixture was pre-incubated at 37°C for 20 minutes.
-
After pre-incubation, 2 mL of molten top agar was added to the tube, vortexed, and poured onto a minimal glucose agar plate.
-
-
Incubation: The plates were incubated at 37°C for 48 hours.
-
Colony Counting: The number of revertant colonies per plate was counted.
-
Data Analysis: The mean number of revertant colonies and the standard deviation were calculated for each concentration. The fold increase over the negative control was determined.
Visualizations
Hypothetical Signaling Pathway for Decyl Alcohol-Induced Cytotoxicity
Caption: Hypothetical pathway of decyl alcohol-induced cytotoxicity.
Experimental Workflow for Comparative Toxicity Assessment
Caption: Workflow for comparing the toxicity of radiolabeled and non-radiolabeled compounds.
Discussion and Interpretation
The results from the in vitro toxicity assays indicate that there are no significant differences in the cytotoxic and genotoxic potential between this compound and non-radiolabeled decyl alcohol under the tested conditions.
In the MTT assay, the IC50 values for both compounds were comparable, suggesting that the introduction of the ¹⁴C-label at the C-1 position does not alter the compound's ability to induce cell death in HepG2 cells.
Similarly, the Ames test results showed that neither non-radiolabeled decyl alcohol nor this compound induced a mutagenic response in S. typhimurium strains TA98 and TA100, with or without metabolic activation. The number of revertant colonies for both compounds was not significantly different from the negative control.
It is important to consider the radiochemical purity and specific activity of the this compound used in these studies. Impurities could potentially contribute to toxicity, and a high specific activity might lead to radiolytic effects, although this is less of a concern with a low-energy beta emitter like ¹⁴C in in vitro assays.
Conclusion
Based on the presented hypothetical data, the incorporation of a ¹⁴C-label at the C-1 position of decyl alcohol does not appear to alter its in vitro cytotoxic or genotoxic properties. Therefore, for the purpose of tracing and metabolism studies, this compound can be considered a suitable surrogate for the non-radiolabeled compound in terms of these specific toxicological endpoints. Further in vivo studies would be necessary to confirm these findings and to assess any potential differences in other toxicological parameters.
A Comparative Analysis of the Environmental Degradation of ¹⁴C-Decyl Alcohol and ¹⁴C-Octanol
For researchers and professionals in drug development and environmental science, understanding the environmental fate of chemical compounds is of paramount importance. This guide provides a comparative overview of the environmental degradation of two long-chain alcohols, ¹⁴C-decyl alcohol (C10) and ¹⁴C-octanol (C8), focusing on their biodegradability as determined through standardized testing protocols. The inclusion of the ¹⁴C radiolabel allows for precise tracking of the compounds' fate, particularly their mineralization to ¹⁴CO₂.
Quantitative Biodegradation Data
| Parameter | ¹⁴C-Decyl Alcohol | ¹⁴C-Octanol | Test Guideline |
| Classification | Readily Biodegradable | Readily Biodegradable | OECD 301 |
| Mineralization | Expected to exceed 60% ThCO₂ | Expected to exceed 60% ThCO₂ | OECD 301B |
| Oxygen Demand | Expected to exceed 60% ThOD | Expected to exceed 60% ThOD | OECD 301F |
| 10-day Window | Pass | Pass | OECD 301 |
Note: The data presented are based on the general findings for long-chain alcohols in the C8-C10 range from OECD SIDS (Screening Information Data Set) reports and related literature. Specific percentage values can vary based on experimental conditions and inoculum source.
Experimental Protocols
The assessment of ready biodegradability for compounds like ¹⁴C-decyl alcohol and ¹⁴C-octanol is typically conducted following the OECD 301 series of test guidelines. The use of ¹⁴C-labeled substances allows for the unambiguous measurement of ultimate biodegradation (mineralization) to ¹⁴CO₂.
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
This method is particularly well-suited for ¹⁴C-labeled compounds.
-
Preparation: A defined concentration of the ¹⁴C-labeled test substance (e.g., 10-20 mg of organic carbon per liter) is added to a mineral medium. This medium is then inoculated with microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Incubation: The test mixture is incubated in the dark in a closed system that is continuously aerated with CO₂-free air.
-
Measurement: The CO₂ produced during the biodegradation of the test substance is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide).
-
Analysis: For ¹⁴C-labeled compounds, the amount of ¹⁴CO₂ produced is quantified using liquid scintillation counting. This provides a direct measure of the mineralization of the test substance.
-
Duration and Pass Criteria: The test is run for 28 days. A substance is considered readily biodegradable if it achieves at least 60% of the theoretical maximum ¹⁴CO₂ production (ThCO₂) within a 10-day window that begins when 10% of the ThCO₂ has been produced.[1][2]
OECD 301F: Manometric Respirometry Test
This method measures the oxygen consumed by the microbial population during the degradation of the test substance.
-
Preparation: A predetermined amount of the test substance is added to a mineral medium in a closed respirometer vessel, which is then inoculated with microorganisms.
-
Incubation: The vessels are incubated at a constant temperature with continuous stirring.
-
Measurement: The consumption of oxygen is measured over time by a pressure transducer that detects the pressure drop in the headspace of the vessel. CO₂ produced is absorbed by a potassium hydroxide solution.
-
Analysis: The biochemical oxygen demand (BOD) is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Duration and Pass Criteria: The test duration is 28 days. The pass level for ready biodegradability is 60% of the ThOD achieved within a 10-day window.[3]
Visualizing the Process
To better understand the experimental and biological processes, the following diagrams have been generated.
Caption: Experimental workflow for OECD 301B/F ready biodegradability testing.
Caption: Generalized metabolic pathway for the degradation of long-chain alcohols.
Degradation Pathway and Mechanism
The aerobic biodegradation of both ¹⁴C-decyl alcohol and ¹⁴C-octanol by microorganisms follows a well-established metabolic pathway. This process is initiated by enzymes that are commonly found in soil and aquatic bacteria, such as those from the Pseudomonas genus.
-
Initial Oxidation: The terminal methyl group of the alcohol is the primary site of enzymatic attack. An alkane monooxygenase or a similar hydroxylase system initially activates the alkane to a primary alcohol. Since the starting materials are already alcohols, the first key step is the oxidation of the alcohol to the corresponding aldehyde. This is catalyzed by alcohol dehydrogenase .[4][5]
-
Aldehyde Oxidation: The resulting fatty aldehyde is rapidly oxidized to a fatty acid by aldehyde dehydrogenase .
-
β-Oxidation: The ¹⁴C-labeled fatty acid then enters the β-oxidation cycle. In this cyclic pathway, the fatty acid is progressively shortened by two carbon units at a time, producing molecules of ¹⁴C-acetyl-CoA.
-
Mineralization: The ¹⁴C-acetyl-CoA enters the central metabolic pathway of the microorganism, the citric acid (TCA) cycle, where it is completely oxidized to ¹⁴CO₂. This final step, known as mineralization, is the definitive indicator of ultimate biodegradation.
Comparison and Conclusion
Both ¹⁴C-decyl alcohol and ¹⁴C-octanol are classified as readily biodegradable substances. Their linear alkyl chains make them susceptible to microbial attack through the terminal oxidation and subsequent β-oxidation pathways.
From a theoretical standpoint, minor differences in their degradation kinetics might be anticipated due to their different chain lengths and associated physical properties:
-
Water Solubility: Octanol is slightly more water-soluble than decyl alcohol. Higher water solubility can increase the bioavailability of a substance to microorganisms, potentially leading to a faster onset of degradation.
-
Sorption: As chain length increases, the tendency of a molecule to adsorb to organic matter and surfaces (hydrophobicity) also increases. Decyl alcohol would therefore be expected to have a slightly higher sorption potential than octanol. Increased sorption can reduce the concentration of the chemical in the aqueous phase, which may decrease the rate of biodegradation.
Despite these minor differences in physical properties, for regulatory and environmental risk assessment purposes, both ¹⁴C-decyl alcohol and ¹⁴C-octanol are expected to be rapidly and extensively mineralized in aerobic environments. Their classification as readily biodegradable indicates that they are unlikely to persist or bioaccumulate, thus posing a low risk to the environment in this regard. The use of ¹⁴C-labeling in biodegradation studies provides unequivocal evidence of their conversion to CO₂, confirming their role as viable carbon sources for environmental microorganisms.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 3. Ready Biodegradability Study: Manometric Respirometry Test | Scymaris [scymaris.com]
- 4. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Decyl Alcohol-1-14C Measurements: A Best Practice Guide
Data Presentation: Hypothetical Inter-laboratory Comparison Results
An effective ILC relies on the clear and concise presentation of quantitative data from participating laboratories. The following table illustrates a hypothetical summary of results for the determination of radiochemical purity (RCP) of a shared Decyl alcohol-1-¹⁴C sample. Performance is often assessed using statistical measures like the Z-score, which indicates how far and in what direction a result deviates from the consensus mean.
| Laboratory ID | Reported RCP (%) | Consensus Mean RCP (%) | Standard Deviation | Z-Score | Performance Assessment |
| Lab A | 98.5 | 98.2 | 0.4 | 0.75 | Satisfactory |
| Lab B | 97.6 | 98.2 | 0.4 | -1.5 | Satisfactory |
| Lab C | 99.1 | 98.2 | 0.4 | 2.25 | Questionable |
| Lab D | 98.0 | 98.2 | 0.4 | -0.5 | Satisfactory |
| Lab E | 97.1 | 98.2 | 0.4 | -2.75 | Unsatisfactory |
| Lab F | 98.7 | 98.2 | 0.4 | 1.25 | Satisfactory |
Note: The consensus mean and standard deviation are calculated from the results of all participating laboratories. A Z-score between -2 and +2 is generally considered satisfactory.[1]
Experimental Protocols
Accurate and reproducible measurements in an ILC are contingent upon well-defined and harmonized experimental protocols. The following methodologies represent key experiments in the analysis of Decyl alcohol-1-¹⁴C.
2.1. Sample Preparation
-
Receipt and Storage: Upon receipt, the Decyl alcohol-1-¹⁴C sample should be stored at the recommended temperature (e.g., -20°C) in a properly shielded container to prevent degradation and radiation exposure.
-
Aliquoting: Allow the sample to equilibrate to room temperature before opening. Prepare aliquots of the stock solution using calibrated micropipettes to minimize inter-sample variability. The solvent used for dilution should be of high purity (e.g., HPLC grade ethanol) to avoid introducing impurities.
2.2. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Radiochemical purity (RCP) is a critical parameter, defined as the proportion of the total radioactivity in the product that is present in the specified chemical form.[2]
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Radiometric Detector: An in-line radioactivity detector (e.g., a flow scintillation analyzer) is essential for quantifying the ¹⁴C-labeled components.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of alcohols.
-
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of Decyl alcohol from potential impurities. A typical mobile phase could be a mixture of acetonitrile and water.
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Monitor the elution profile with both the UV and radiometric detectors.
-
The RCP is calculated by dividing the radioactivity of the main peak (corresponding to Decyl alcohol-1-¹⁴C) by the total radioactivity of all peaks in the chromatogram.[3]
-
2.3. Quantification of Radioactivity by Liquid Scintillation Counting (LSC)
-
Sample Preparation:
-
Pipette a precise volume of the Decyl alcohol-1-¹⁴C sample into a low-potassium glass scintillation vial.
-
Add an appropriate liquid scintillation cocktail.
-
Gently swirl the vial to ensure a homogenous mixture.
-
-
Measurement:
-
Place the vials in a liquid scintillation counter.
-
Measure the counts per minute (CPM) for a sufficient duration to achieve good counting statistics.
-
Utilize quench correction curves to convert CPM to disintegrations per minute (DPM), which represents the actual radioactivity.
-
Mandatory Visualizations
3.1. Experimental Workflow for Radiolabeled Compound Analysis
The following diagram illustrates a typical workflow for the analysis of a radiolabeled compound like Decyl alcohol-1-¹⁴C in an inter-laboratory comparison setting.
References
A Comparative Guide to In Vitro and In Vivo Dermal Absorption of Long-Chain Alcohols
Introduction to Dermal Absorption Studies
The assessment of dermal absorption is crucial for determining the safety and risk associated with topical exposure to chemicals and cosmetic ingredients. These studies measure the extent to which a substance can penetrate the skin barrier and become systemically available. The two primary methodologies for this assessment are in vitro (using excised skin in a laboratory setting) and in vivo (conducted on living organisms). This guide provides a detailed comparison of these two approaches.
Comparison of In Vitro and In Vivo Methodologies
| Feature | In Vitro Dermal Absorption | In Vivo Dermal Absorption |
| Test System | Excised human or animal skin (e.g., rat, pig) mounted on diffusion cells (e.g., Franz cells). | Live animal models, typically rats.[1] |
| Primary Guideline | OECD Test Guideline 428: Skin Absorption: In Vitro Method. | OECD Test Guideline 427: Skin Absorption: In Vivo Method.[2][3] |
| Endpoint Measured | Amount of test substance in the receptor fluid, epidermis, and dermis. | Amount of test substance and its metabolites in excreta (urine and feces), expired air, blood/plasma, and tissues at the end of the study. |
| Advantages | - Use of human skin provides more relevant data for human risk assessment.[4] - Reduces and replaces the use of live animals in research. - Allows for greater control over experimental variables. - Generally more cost-effective and has a higher throughput. | - Provides a complete picture of absorption, distribution, metabolism, and excretion (ADME) in a whole biological system. - Accounts for the influence of blood flow and skin metabolism on absorption. |
| Disadvantages | - Lacks the systemic circulation and metabolism that occur in a living organism. - The viability of the skin sample can be a concern. - May overestimate or underestimate absorption for certain compounds. | - Ethical considerations regarding the use of animals. - Rat skin is generally more permeable than human skin, which can lead to an overestimation of human dermal absorption.[5] - More expensive and time-consuming. |
Experimental Protocols
In Vitro Dermal Absorption Protocol (Based on OECD Guideline 428)
This protocol outlines the general procedure for assessing dermal absorption using excised skin in a Franz diffusion cell apparatus.
-
Skin Preparation:
-
Human or animal skin is obtained and, if necessary, hair is carefully removed.
-
The skin is dermatomed to a uniform thickness (typically 200-500 µm) to remove the subcutaneous fat.
-
The prepared skin membrane is mounted on a diffusion cell, with the stratum corneum facing the donor chamber.
-
-
Diffusion Cell Setup:
-
Application of Test Substance:
-
A known amount of the 14C-labeled test substance (e.g., Decyl alcohol-1-14C) is applied evenly to the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), aliquots of the receptor fluid are collected for analysis.
-
At the end of the exposure period, the skin surface is washed to remove any unabsorbed test substance.
-
The skin is then separated into the stratum corneum, epidermis, and dermis.
-
-
Analysis:
-
The amount of radioactivity in the receptor fluid, skin wash, and different skin layers is quantified using liquid scintillation counting.
-
The total absorption is calculated as the sum of the amount of the substance in the receptor fluid, epidermis, and dermis.
-
In Vivo Dermal Absorption Protocol (Based on OECD Guideline 427)
This protocol describes the general procedure for assessing dermal absorption in a living animal model, typically the rat.[1]
-
Animal Preparation:
-
Young, healthy adult rats of a single sex are used.[7]
-
The hair on the dorsal area is clipped 24 hours before the application of the test substance.
-
-
Application of Test Substance:
-
A known quantity of the 14C-labeled test substance is applied to a defined area of the clipped skin (e.g., 10 cm²).[7]
-
The application site is protected with a non-occlusive covering.
-
-
Housing and Sample Collection:
-
The animals are housed individually in metabolism cages that allow for the separate collection of urine, feces, and expired air.
-
Excreta are collected at regular intervals throughout the study (typically up to 48 or 72 hours).
-
-
Termination and Tissue Analysis:
-
At the end of the study, the animals are euthanized.
-
Blood samples are collected.
-
The application site is washed, and the skin is excised.
-
The carcass and relevant tissues may be analyzed for residual radioactivity.
-
-
Analysis:
-
The amount of radioactivity in the urine, feces, expired air, blood, skin wash, application site skin, and carcass is determined by liquid scintillation counting.
-
The total dermal absorption is calculated as the sum of the radioactivity in the excreta, expired air, blood, and carcass, excluding the amount recovered from the application site skin.
-
Surrogate Data for Dermal Absorption of 14C-Labeled Compounds
The following table presents a summary of dermal absorption data for compounds with long alkyl chains, which can serve as surrogates for Decyl alcohol.
| Compound | Test System | Exposure Duration (hours) | Percent of Applied Dose Absorbed | Reference |
| [14C]-C12 Alkyl Benzoate | In vitro (Human Skin) | 24 | 2.97% | [8] |
| 14C-Octamethylcyclotetrasiloxane (D4) | In vitro (Human Skin) | 24 | ~0.5% | [9] |
| 14C-Octamethylcyclotetrasiloxane (D4) | In vivo (Rat) | 24 | < 1.0% | [9] |
| 14C-Decamethylcyclopentasiloxane (D5) | In vitro (Human Skin) | 24 | 0.04% | [9] |
| 14C-Decamethylcyclopentasiloxane (D5) | In vivo (Rat) | 24 | 0.2% | [9] |
| [14C] Ethylene Glycol | In vitro (Human Skin) | 24 | 26.57% | [10] |
Visualizing the Experimental Workflows
The following diagrams illustrate the generalized workflows for in vitro and in vivo dermal absorption studies.
Caption: Workflow for in vitro dermal absorption studies.
Caption: Workflow for in vivo dermal absorption studies.
Conclusion
Both in vitro and in vivo methods provide valuable information for assessing the dermal absorption of substances. The choice of method depends on the specific research question, regulatory requirements, and ethical considerations. While in vivo studies offer a more complete physiological picture, in vitro studies using human skin are often considered more relevant for human safety assessment and are increasingly favored to reduce animal testing. The "triple pack" approach, which combines data from in vivo animal, in vitro animal, and in vitro human studies, can be a powerful tool for establishing an in vitro-in vivo correlation and providing a robust basis for risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. permegear.com [permegear.com]
- 5. Evaluation of in-vivo animal and in-vitro models for prediction of dermal absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo percutaneous absorption of 14C-octamethylcyclotetrasiloxane (14C-D4) and 14C-decamethylcyclopentasiloxane (14C-D5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro percutaneous absorption of [14C] ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Mass Spectrometry: The Case of Decyl Alcohol-1-14C
In the landscape of quantitative analysis by mass spectrometry (MS), particularly in drug development and clinical diagnostics, the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results.[1][2] An internal standard is a compound of known concentration added to all samples, calibrators, and controls to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[3][4]
This guide provides a comparative analysis of Decyl alcohol-1-14C as a potential internal standard against more conventional alternatives. While radiolabeled compounds have niche applications, the industry standard for LC-MS quantification overwhelmingly favors stable isotope-labeled analogs.
Types of Internal Standards: A Comparison
The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, ensuring that the ratio of the analyte signal to the IS signal remains constant despite variations.[5] The choice of IS is therefore critical. The main types include radiolabeled standards, stable isotope-labeled (SIL) standards, and structural analogs.
-
Radiolabeled Internal Standard (e.g., this compound) : This involves replacing an atom (in this case, Carbon-12) with its radioactive isotope (Carbon-14). While this ensures the chemical behavior is nearly identical to the analyte, the use of radioactive materials in a non-radiometric technique like mass spectrometry introduces significant handling, safety, and disposal challenges.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., Decyl alcohol-d21, Decyl alcohol-1-¹³C) : This is the gold standard in mass spectrometry.[6][7] Non-radioactive heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N are incorporated into the analyte's structure.[8] This creates a compound that is chemically identical to the analyte but has a distinct, higher mass, making it easily distinguishable by the mass spectrometer.[9]
-
Structural Analog Internal Standard (e.g., Undecyl alcohol) : This is a non-isotopically labeled molecule that is chemically similar but not identical to the analyte. While more accessible and less expensive than SIL standards, their physicochemical properties (like retention time and ionization efficiency) can differ from the analyte, potentially leading to less accurate correction for matrix effects.[6][10]
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the expected performance of this compound compared to its stable isotope-labeled and structural analog counterparts based on established principles of analytical chemistry.
| Performance Metric | This compound (Radiolabeled) | Decyl alcohol-¹³C or -d21 (SIL) | Undecyl alcohol (Structural Analog) | Supporting Rationale |
| Co-elution with Analyte | Excellent | Excellent | Moderate to Good | Isotopically labeled standards have nearly identical chromatography to the analyte. Structural analogs may have different retention times.[6] |
| Correction for Matrix Effects | Excellent | Excellent | Moderate | Matrix effects are best corrected by a compound that co-elutes and has the same ionization efficiency. SIL standards are superior in this regard.[5][7] |
| Accuracy & Precision | High (in theory) | Highest | Moderate to High | The highest accuracy is achieved when the IS behaves identically to the analyte, making SIL the preferred choice for robust assays.[3][11] |
| Cost | High | High | Low | Custom synthesis of isotopically labeled standards is expensive. Structural analogs are often commercially available at a lower cost.[6] |
| Availability | Very Low | Moderate to High | High | SIL standards for many common analytes are commercially available or can be custom synthesized. Radiolabeled standards for MS are rare. |
| Safety & Handling | Poor (Radioactive) | Excellent (Stable) | Excellent (Non-radioactive) | Handling radioactive material requires specialized licenses, facilities, and disposal protocols, making it impractical for routine lab use. |
Experimental Protocols
A robust experimental design is crucial for quantitative analysis. Below is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay using an internal standard for the quantification of an analyte like Decyl alcohol in a biological matrix (e.g., plasma).
Protocol: Quantification of Decyl Alcohol in Plasma using an Internal Standard
1. Materials and Reagents:
-
Analyte: Decyl alcohol
-
Internal Standard (IS): Decyl alcohol-¹³C (or other appropriate IS)
-
Biological Matrix: Human plasma
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Deionized Water, certified reference materials.
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Decyl alcohol in 10 mL of MeOH.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Decyl alcohol-¹³C in MeOH.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water to a final concentration of 50 ng/mL. This concentration should be consistent across all samples.[3]
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the IS Working Solution (50 ng/mL) to every tube except for the blank matrix samples.[4]
-
Add 200 µL of ice-cold ACN containing 0.1% FA to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.[12]
4. LC-MS/MS Instrumental Analysis:
-
LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative, optimized for Decyl alcohol.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (Decyl alcohol) and the internal standard (Decyl alcohol-¹³C).
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.[3]
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression model, often with 1/x or 1/x² weighting.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Concepts
Diagrams help clarify complex analytical processes and relationships. The following have been generated using Graphviz (DOT language) as specified.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Conceptual comparison of internal standard types.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. waters.com [waters.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. musechem.com [musechem.com]
- 10. scispace.com [scispace.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Metabolism of Linear vs. Branched Radiolabeled Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of linear and branched-chain radiolabeled fatty alcohols, supported by experimental data. Understanding these differences is crucial for researchers in various fields, including drug development, toxicology, and metabolic diseases, as the structure of fatty alcohols significantly dictates their metabolic processing, tissue distribution, and potential biological effects.
Introduction
Fatty alcohols are key intermediates in lipid metabolism, serving as precursors for waxes, ether lipids, and signaling molecules. Their carbon chain structure—either linear (straight-chain) or branched—profoundly influences their metabolic pathways. Linear fatty alcohols are typically metabolized via β-oxidation, a primary energy-generating process. In contrast, branched-chain fatty alcohols, particularly those with methyl groups near the carboxyl end, necessitate alternative oxidative pathways, such as α-oxidation, primarily occurring in peroxisomes. This guide will delve into the comparative metabolism of these two classes of fatty alcohols, using radiolabeling as a tool to trace their metabolic journey within a biological system.
Metabolic Pathways: A Comparative Overview
The metabolic pathways for linear and branched-chain fatty alcohols diverge significantly, primarily due to their structural differences.
Linear Fatty Alcohols: Straight-chain fatty alcohols are readily oxidized to their corresponding fatty acids.[1] These fatty acids then primarily enter the mitochondrial β-oxidation pathway, where they are sequentially cleaved into two-carbon acetyl-CoA units. This process generates a substantial amount of ATP, making linear fatty alcohols a direct source of cellular energy.
Branched-Chain Fatty Alcohols: The presence of methyl branches, especially on the β-carbon, sterically hinders the enzymes of β-oxidation.[2] Consequently, these molecules are first shunted to peroxisomes for an initial α-oxidation step.[2][3] This process removes one carbon from the carboxyl end, resolving the steric hindrance and allowing the shortened fatty acid to then enter the β-oxidation pathway.[2]
Quantitative Metabolic Data
The following tables summarize quantitative data from in vivo studies in rats, comparing the metabolism of a radiolabeled linear fatty alcohol (hexadecanol/cetyl alcohol) and a branched-chain fatty alcohol precursor (phytol).
| Parameter | [1-14C]Hexadecanol (Linear) | [U-14C]Phytol (Branched Precursor) | Reference |
| Route of Administration | Intestinal loop | Oral | [1][4] |
| Primary Oxidative Pathway | β-oxidation | α-oxidation followed by β-oxidation | [5] |
| Conversion to CO2 (Oxidation) | Readily oxidized to palmitic acid and further metabolized | ~30% of absorbed dose converted to 14CO2 in 18 hours | [1][4] |
| Primary Site of Initial Oxidation | Mitochondria | Peroxisomes | [5][6] |
Table 1: Comparative Oxidation of Radiolabeled Linear and Branched-Chain Fatty Alcohols in Rats
| Tissue | [U-14C]Phytol Radioactivity Distribution (24 hours post-administration) |
| Liver | Highest concentration |
| Adipose Tissue | High concentration |
| Other Tissues | Widely distributed |
Table 2: Tissue Distribution of Radioactivity from [U-14C]Phytol in Rats [4]
| Lipid Class (Liver) | [U-14C]Phytanic Acid Radioactivity Distribution (4 hours post-intravenous administration) |
| Triglycerides | Most radioactivity |
| Phospholipids | High radioactivity |
| Cholesterol Esters | Least radioactivity |
| Lower Glycerides | Low radioactivity |
Table 3: Incorporation of Radioactivity from [U-14C]Phytanic Acid (from Phytol) into Liver Lipids in Rats [4]
Experimental Protocols
In Vivo Metabolism of [U-14C]Phytol in Rats
-
Radiolabeled Compound: Uniformly labeled [14C]phytol.
-
Animal Model: Rats.
-
Administration: Oral gavage.
-
Sample Collection:
-
Expired Air: Collection of expired CO2 at various time points to measure the rate of oxidation.
-
Tissues: At the end of the experiment (e.g., 24 hours), various tissues (liver, adipose tissue, etc.) were collected to determine the distribution of radioactivity.
-
Lipid Extraction: Lipids were extracted from tissues to analyze the incorporation of radioactivity into different lipid classes (triglycerides, phospholipids, etc.).
-
-
Analysis:
-
Radioactivity Measurement: Scintillation counting was used to quantify the amount of 14C in CO2, tissue homogenates, and lipid fractions.
-
Chromatography: Techniques like thin-layer chromatography (TLC) were used to separate different lipid classes.[4]
-
In Vivo Metabolism of [1-14C]Cetyl Alcohol in Rats
-
Radiolabeled Compound: [1-14C]cetyl alcohol (hexadecanol).
-
Animal Model: Rats.
-
Administration: The radiolabeled cetyl alcohol was introduced into an isolated intestinal loop.
-
Sample Collection: Lymph from the main intestinal trunk was collected.
-
Analysis: The collected lymph was analyzed to identify the metabolic products. The primary finding was the conversion of [1-14C]cetyl alcohol to [1-14C]palmitic acid, indicating oxidation in the intestinal mucosa.[1]
Visualizing the Metabolic Pathways
Metabolic Fate of a Linear Fatty Alcohol
Caption: Metabolic pathway of a linear fatty alcohol.
Metabolic Fate of a Branched-Chain Fatty Alcohol
References
- 1. The conversion of [1-14C] cetyl alcohol into palmitic acid in the intestinal mucosa of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liberation of 14CO2 from 14C-fatty acids by riboflavin-deficient sucking rat pups: a study of 14C-Octanoate and 14C-palmitate oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty aldehyde and fatty alcohol metabolism: Review and importance for epidermal structure and function [ouci.dntb.gov.ua]
- 4. The intramyocardial fate of [1-14C] palmitate, iodopalmitate and iodophenylpentadecanoate in isolated rat hearts. A contribution to the choice of an iodinated fatty acid as a tracer of myocardial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeled oxidation products from [1-14C], [U-14C] and [16-14C]-palmitate in hepatocytes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Decyl Alcohol-1-14C: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Decyl alcohol-1-14C, a common radiolabeled compound in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment, while maintaining regulatory compliance.
I. Core Safety Principles for Handling Carbon-14 Compounds
Carbon-14 is a low-energy beta emitter, posing minimal external radiation risk. The primary hazard is internal exposure through ingestion, inhalation, or skin absorption.[1] Therefore, all handling and disposal procedures must be designed to prevent contamination.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound.[2] Given that some C-14 labeled compounds can penetrate gloves, it is advisable to use double gloves and change the outer pair frequently.[1][3]
-
Designated Work Area: Conduct all work with this compound in a designated area, clearly labeled for radioactive material use.[3] Use spill trays and absorbent coverings to contain any potential spills.
-
Contamination Monitoring: Regularly monitor work surfaces, gloves, and equipment for contamination using a Geiger counter with a pancake probe or by conducting wipe tests analyzed with a liquid scintillation counter.[1][3]
II. Step-by-Step Disposal Procedures for this compound
The disposal of radioactive waste is strictly regulated and must be handled by trained personnel according to local regulations.[4] Do not mix radioactive waste with general laboratory waste.
-
Waste Segregation:
-
Primary Container: Collect all this compound waste in a clearly labeled, leak-proof container. The label should include the radioisotope (Carbon-14), the chemical name (Decyl alcohol), the activity level, and the date.
-
Waste Types: Segregate waste by its physical form (liquid, solid, scintillation vials) as different disposal methods may apply.
-
-
Waste Minimization:
-
Employ experimental designs and handling techniques that minimize the volume of radioactive waste generated.[5] Careful planning of experiments can significantly reduce disposal costs and environmental impact.
-
-
Disposal Options: The appropriate disposal method for this compound will depend on the concentration of the radioisotope and local regulations. The following are common disposal pathways for Carbon-14 waste:
-
Incineration: As decyl alcohol is a combustible organic compound, incineration at a licensed facility is a primary disposal option. This method effectively disperses the C-14 into the atmosphere in a controlled manner.
-
Dilution and Sewerage Disposal: For low concentrations of water-soluble C-14 waste, disposal via the sanitary sewer may be permissible. However, the low water solubility of decyl alcohol may make this option less suitable unless it is part of a miscible solution.
-
Burial: Solid waste contaminated with this compound can be packaged and sent for burial at a licensed radioactive waste disposal facility.
-
Decay-in-Storage: Due to Carbon-14's long half-life of 5,730 years, this method is not practical.[1]
-
III. Quantitative Disposal Limits for Carbon-14
The following table summarizes the general quantitative limits for various Carbon-14 disposal methods. Note that local regulations may vary and must be consulted.
| Disposal Method | Maximum Permissible Concentration/Amount | Source |
| Dilution with Stable Carbon | 1 mCi of C-14 per 10 g of stable carbon | [6] |
| Discharge to Sewers | 1 mCi per 100 gallons of sewage | [6] |
| Incineration | 5 µCi per gram of carbon | [6] |
| Discharge from Hoods | 100 µCi/hr per square foot of air intake | [6] |
| Garbage Disposal | 1 µCi per pound of garbage | [6] |
| Burial (Biological Material) | 5 µCi per gram | [6] |
| Burial (Chemical Compounds) | 10 mCi per cubic foot of soil | [6] |
IV. Experimental Protocols
Wipe Test for Surface Contamination Monitoring
-
Objective: To detect removable Carbon-14 contamination on laboratory surfaces.
-
Materials: Filter paper or cotton swab, a vial containing scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Wearing gloves, wipe a 100 cm² area of the surface to be tested with the filter paper or swab.
-
Place the wipe in a scintillation vial.
-
Add the appropriate volume of scintillation cocktail to the vial.
-
Cap the vial and shake to mix.
-
Analyze the sample in a liquid scintillation counter to determine the level of radioactivity.
-
Record the results and decontaminate the surface if necessary.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
